NU2058
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(cyclohexylmethoxy)-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c13-12-16-10-9(14-7-15-10)11(17-12)18-6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H3,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGXGTJJAOZBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161058-83-9 | |
| Record name | NU 2058 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161058839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Cyclohexylmethoxy)-3H-purin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NU-2058 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/884MN6AR44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of NU2058
This guide provides a comprehensive overview of the core mechanism of action of this compound (O6-(Cyclohexylmethyl)guanine), a competitive inhibitor of cyclin-dependent kinases (CDKs). It is intended for an audience with a technical background in molecular biology, pharmacology, and drug development.
Core Mechanism of Action: Competitive Inhibition of CDKs
This compound is a potent, guanine-based inhibitor that primarily targets Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2)[1][2][3]. Its mechanism of action is competitive inhibition with respect to ATP[1]. This compound binds to the ATP-binding pocket of these kinases, preventing the binding of ATP and subsequent phosphorylation of target substrates, which are crucial for cell cycle progression[1][4].
The binding orientation of this compound within the ATP pocket differs from other purine-based inhibitors like olomoucine (B1683950) and roscovotine[1]. This unique binding mode is a result of a structure-based drug design program aimed at developing more potent and selective CDK inhibitors[1][4]. The interaction involves the formation of hydrogen bonds between this compound and the backbone atoms of amino acid residues in the hinge region of the CDK2 active site, specifically with Leu 83 and Glu 81[4][5].
Signaling Pathway of this compound-mediated CDK Inhibition
The following diagram illustrates the signaling pathway affected by this compound. Under normal conditions, the Cyclin E/CDK2 and Cyclin A/CDK2 complexes phosphorylate the Retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which then activates the transcription of genes required for the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. This retains E2F in an inactive complex with pRb, thereby arresting the cell cycle in the G1 phase.
Quantitative Data
The inhibitory activity of this compound against various kinases and its effect on cell growth have been quantified in several studies. The following tables summarize the key quantitative data.
Table 1: Kinase Inhibition Data
| Target | Parameter | Value (μM) | Reference |
| CDK1 | IC50 | 26 | [1][2][3] |
| CDK1 | Ki | 5 | |
| CDK2 | IC50 | 17 | [1][2][3][6] |
| CDK2 | Ki | 12 | [1] |
| DNA topoisomerase II | IC50 | 300 |
Table 2: Cellular Growth Inhibition (GI50)
| Cell Line | Cancer Type | GI50 (μM) | Reference |
| LNCaP | Androgen-sensitive Prostate Cancer | 15 | [7] |
| LNCaP-cdxR | Casodex-resistant Prostate Cancer | ~10-17 | [6][7] |
| PC3 | Androgen-independent Prostate Cancer | 38 | [7] |
| CWR22Rv1 | Androgen-independent Prostate Cancer | 46 | [7] |
| Human Tumor Cells (mean) | Various | 13 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the typical experimental protocols used to characterize the mechanism of action of this compound.
Kinase Inhibition Assay (Isolated Enzyme Assay)
This protocol is a generalized representation based on typical kinase assay methodologies.
Objective: To determine the IC50 and Ki values of this compound against CDK1 and CDK2.
Materials:
-
Recombinant active CDK1/Cyclin B and CDK2/Cyclin A or E
-
Histone H1 as a substrate
-
[γ-32P]ATP
-
This compound at various concentrations
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Workflow Diagram:
Procedure:
-
A reaction mixture is prepared containing the kinase, substrate (e.g., Histone H1), and varying concentrations of this compound in a kinase reaction buffer.
-
The reaction is initiated by the addition of [γ-32P]ATP.
-
The mixture is incubated for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by spotting the mixture onto phosphocellulose paper.
-
The paper is washed multiple times to remove unincorporated [γ-32P]ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Ki values are determined from the IC50 values using the Cheng-Prusoff equation, requiring experiments to be performed at different ATP concentrations to confirm the competitive inhibition mechanism.
Cell-Based Assays
Objective: To evaluate the effects of this compound on cell proliferation, cell cycle distribution, and protein expression/phosphorylation in cancer cell lines.
Protocols:
-
Cell Growth Inhibition Assay (e.g., Sulforhodamine B Assay):
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with a range of this compound concentrations for a specified duration (e.g., 48-72 hours).
-
After treatment, the cells are fixed, and the total protein content is stained with Sulforhodamine B.
-
The absorbance is measured, and the GI50 (the concentration required to inhibit cell growth by 50%) is calculated.
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Cells are treated with this compound for a defined period (e.g., 24 hours).
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is indicative of CDK2 inhibition.
-
-
Western Blotting for Protein Analysis:
-
Cells are treated with this compound.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for proteins of interest (e.g., phospho-pRb, total pRb, p27Kip1, CDK2) and then with secondary antibodies.
-
Protein bands are visualized and quantified to assess changes in protein levels and phosphorylation status. In LNCaP cells, treatment with this compound leads to an increase in p27 levels and a decrease in pRb phosphorylation[6][7].
-
CDK-Independent Mechanisms of Action
While the primary mechanism of action of this compound is through CDK inhibition, some of its effects, particularly in combination with other anticancer agents, appear to be independent of this activity[3][6].
-
Potentiation of Cytotoxicity: this compound has been shown to potentiate the cytotoxicity of the DNA-damaging agent melphalan[6].
-
Alteration of Drug Transport: Studies have indicated that this compound can alter the transport of cisplatin, leading to an increase in platinum-DNA adducts and sensitizing cells to cisplatin-induced DNA damage[6]. The precise mechanism for this effect is not fully elucidated but is independent of CDK2 inhibition[3][6].
Logical Relationship Diagram for CDK-Independent Effects
Structure and Clinical Development
This compound, with the chemical name O6-(Cyclohexylmethyl)guanine, served as a lead compound in the development of more potent and selective CDK inhibitors, such as NU6102[1][8]. While this compound itself has been a valuable research tool, the focus in clinical development has shifted towards its more potent derivatives and other CDK inhibitors[8][9]. As of late 2025, there are no active clinical trials specifically for this compound listed on major clinical trial registries. The broader class of CDK inhibitors, however, remains an active area of investigation in oncology[9].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Mechanisms of NU2058: A Technical Guide
For Immediate Release
[City, State] – December 15, 2025 – In a comprehensive technical guide released today, new insights into the cellular targets and mechanisms of the investigational compound NU2058 are detailed for the scientific community. This document provides researchers, scientists, and drug development professionals with a consolidated resource on the dual-targeting capabilities of this compound, initially identified as a cyclin-dependent kinase (CDK) inhibitor and more recently as a modulator of the Wnt/β-catenin signaling pathway through its interaction with Ran-binding protein 3 (RanBP3).
This in-depth guide summarizes key quantitative data, provides detailed experimental methodologies for pivotal assays, and presents visual representations of the compound's signaling pathways and associated experimental workflows.
Core Cellular Targets: From CDKs to Wnt Signaling
This compound, chemically known as O6-(Cyclohexylmethyl)guanine, was first characterized as a competitive inhibitor of cyclin-dependent kinases, primarily targeting CDK1 and CDK2, crucial regulators of the cell cycle. Subsequent research, however, has unveiled a novel and potentially more significant cellular target: Ran-binding protein 3 (RanBP3). This discovery has broadened the understanding of this compound's anti-cancer activity, implicating it in the modulation of the Wnt/β-catenin signaling cascade, a pathway frequently dysregulated in various cancers.
Quantitative Data Summary
The biological activity of this compound has been quantified through various in vitro studies. The following tables summarize the key inhibitory concentrations (IC50), binding affinities (Ki), and growth inhibition (GI50) values, as well as its efficacy in potentiating the effects of other cytotoxic agents.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target | Parameter | Value (µM) | Reference |
| CDK1 | IC50 | 26 | |
| CDK2 | IC50 | 17 | |
| CDK1 | Ki | 5 | |
| CDK2 | Ki | 12 |
Table 2: Growth Inhibitory Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| LNCaP | Androgen-Sensitive Prostate Cancer | 15 | |
| PC3 | Androgen-Independent Prostate Cancer | 38 | |
| CWR22Rv1 | Androgen-Independent Prostate Cancer | 46 | |
| Various Human Tumor Cells | - | Mean GI50 = 13 |
Table 3: Potentiation of Cytotoxicity by this compound
| Co-administered Drug | Parameter | Value | Cell Line | Reference |
| Cisplatin | Dose Modification Factor (DMF) | 3.1 | SQ20b (Head and Neck) | |
| Melphalan | Dose Modification Factor (DMF) | 2.3 | - | |
| Monohydroxymelphalan | Dose Modification Factor (DMF) | 1.7 | - | |
| Cisplatin | Increase in Intracellular Platinum | 1.5-fold | SQ20b (Head and Neck) | |
| Cisplatin | Increase in Platinum-DNA Adducts | 2-fold | SQ20b (Head and Neck) |
Signaling Pathways and Mechanisms of Action
This compound exerts its cellular effects through at least two distinct signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.
CDK Inhibition Pathway
As a competitive inhibitor of CDK1 and CDK2, this compound blocks the phosphorylation of key substrates, leading to cell cycle arrest. A primary downstream target is the Retinoblastoma protein (pRb). Inhibition of CDK2 by this compound prevents the hyperphosphorylation of pRb, keeping it in its active, hypophosphorylated state. Active pRb remains bound to the E2F transcription factor, thereby repressing the transcription of genes required for S-phase entry and leading to a G1 phase cell cycle arrest. Furthermore, treatment with this compound has been shown to increase the levels of the CDK inhibitor p27.
RanBP3 and Wnt/β-catenin Signaling Pathway
A more recently discovered mechanism involves the direct binding of this compound to RanBP3. This interaction enhances the association between RanBP3 and β-catenin, a key effector of the Wnt signaling pathway. The increased interaction facilitates the nuclear export of β-catenin, thereby reducing its nuclear accumulation. Consequently, the transcription of Wnt target genes, such as c-Myc and cyclin D1, is inhibited, leading to the induction of cell senescence.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound.
In Vitro Kinase Assay (CDK1/CDK2 Inhibition)
This assay quantifies the inhibitory effect of this compound on the kinase activity of CDK1 and CDK2.
Workflow:
NU2058: A Technical Guide to its Cyclin-Dependent Kinase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU2058, chemically identified as O6-(Cyclohexylmethyl)guanine, is a synthetic purine (B94841) analog that has garnered significant interest in cancer research due to its inhibitory activity against key cell cycle regulators, Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization. The document is intended to serve as a resource for researchers and professionals involved in oncology drug discovery and development, offering insights into the therapeutic potential and biochemical properties of this CDK inhibitor.
Introduction
The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of many human cancers, making these enzymes attractive targets for therapeutic intervention. This compound emerged from a structure-based drug discovery program aimed at developing potent and selective CDK inhibitors.[1] It is a guanine-based compound that acts as a competitive inhibitor of ATP at the kinase active site.[1] This document will delve into the specifics of its inhibitory action on CDK1 and CDK2, two critical kinases that govern the G1/S and G2/M transitions of the cell cycle, respectively.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against CDK1 and CDK2 has been quantified through various in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters that define its efficacy.
| Target Kinase | IC50 (μM) | Ki (μM) | Assay Conditions |
| CDK1 | 26 | 5 | Isolated enzyme assay |
| CDK2 | 17 | 12 | Isolated enzyme assay |
Table 1: Summary of this compound Inhibitory Activity against CDK1 and CDK2. Data compiled from multiple sources.[1][2][3][4]
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of CDK1 and CDK2.[1] This prevents the phosphorylation of key substrates, leading to cell cycle arrest. In cancer cells, this inhibition can trigger apoptosis. The primary signaling pathway affected by this compound is the CDK-mediated regulation of the cell cycle.
As depicted in Figure 1, CDK2, in complex with Cyclin E, phosphorylates the retinoblastoma protein (pRb). This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. By inhibiting CDK2, this compound prevents pRb phosphorylation, leading to a G1 cell cycle arrest.[2][3] Similarly, the inhibition of CDK1, which partners with Cyclin B to drive the G2/M transition, results in a G2/M block.
Experimental Protocols
The determination of the inhibitory activity of this compound relies on robust in vitro kinase assays. While specific, detailed protocols are often proprietary, a general methodology can be outlined.
In Vitro Kinase Assay for IC50 Determination
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific CDK/cyclin complex.
Materials:
-
Recombinant human CDK1/Cyclin B and CDK2/Cyclin E complexes
-
Histone H1 (as a generic substrate)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Filter paper or membrane for capturing the phosphorylated substrate
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture. A DMSO control (0 µM this compound) is included.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Spot the reaction mixture onto filter paper.
-
Wash the filter paper to remove unincorporated ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter or phosphorimager.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, by fitting the data to a sigmoidal dose-response curve.
Cellular Effects and Therapeutic Potential
In cellular contexts, this compound has been shown to induce a G1 phase cell cycle arrest in various cancer cell lines, including those derived from prostate cancer.[2][3] This effect is consistent with its inhibition of CDK2. The growth inhibitory effects of this compound in cell-based assays have been reported with a mean GI50 (the concentration required to inhibit cell growth by 50%) of 13 μM in a panel of human tumor cells.
While this compound itself has served as a valuable research tool and a lead compound, its relatively modest potency has driven the development of more potent analogs.[1] Nevertheless, the study of this compound has provided crucial insights into the structural requirements for CDK inhibition and has laid the groundwork for the design of next-generation CDK inhibitors with improved pharmacological properties.
Conclusion
This compound is a well-characterized, competitive inhibitor of CDK1 and CDK2. Its ability to arrest the cell cycle underscores the therapeutic potential of targeting these kinases in oncology. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug developers working in the field of CDK inhibition. Further exploration of the structure-activity relationships of this compound and its analogs will continue to be a valuable endeavor in the quest for more effective cancer therapies.
References
O⁶-(Cyclohexylmethyl)guanine and the Landscape of AGT Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
O⁶-alkylguanine-DNA alkyltransferase (AGT) is a critical DNA repair protein that confers resistance to a major class of chemotherapeutic alkylating agents. The development of AGT inhibitors is a key strategy to overcome this resistance and enhance the efficacy of cancer therapies. While O⁶-benzylguanine (O⁶-BG) has been the focal point of research and clinical investigation in this area, the broader class of O⁶-alkylguanine derivatives continues to be of significant interest. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of these inhibitors, with a primary focus on the extensively characterized O⁶-benzylguanine. It also situates O⁶-(Cyclohexylmethyl)guanine (NU2058), a notable cyclin-dependent kinase (CDK) inhibitor, within this context, examining its known biological activities and the more limited data regarding its role as an AGT inhibitor. This document serves as a comprehensive resource, detailing quantitative data, experimental protocols, and the intricate signaling pathways involved.
Discovery and Development of O⁶-Alkylguanine Derivatives as AGT Inhibitors
The discovery of O⁶-alkylguanine derivatives as inhibitors of O⁶-alkylguanine-DNA alkyltransferase (AGT) stemmed from the need to overcome tumor cell resistance to alkylating chemotherapy drugs. The primary mechanism of resistance to agents like temozolomide (B1682018) and carmustine (B1668450) is the removal of cytotoxic O⁶-alkylguanine adducts from DNA by the AGT protein.[1]
O⁶-Benzylguanine (O⁶-BG): The Prototypical AGT Inactivator
O⁶-Benzylguanine was identified as a potent, irreversible inactivator of AGT.[2] It acts as a pseudosubstrate, transferring its benzyl (B1604629) group to the active site cysteine residue of AGT, thereby rendering the enzyme inactive.[2] This "suicide" inhibition mechanism depletes the cell's capacity to repair O⁶-alkylguanine lesions, sensitizing it to the cytotoxic effects of alkylating agents.[3] The development of O⁶-BG has paved the way for numerous preclinical and clinical studies investigating its potential to enhance the efficacy of chemotherapy for various cancers, particularly glioblastoma.[1]
Structure-Activity Relationship (SAR) Studies
Following the discovery of O⁶-BG, extensive structure-activity relationship (SAR) studies were conducted to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. These studies explored modifications at various positions of the guanine (B1146940) ring and the benzyl group. For instance, substitutions on the benzyl ring and alterations of the alkyl chain have been investigated to modulate the inhibitor's interaction with the AGT active site.[4] Prodrug strategies have also been developed to achieve tumor-specific activation of AGT inhibitors, for example, by exploiting the hypoxic environment of tumors.[5][6][7]
O⁶-(Cyclohexylmethyl)guanine (this compound): A Potent CDK Inhibitor with Secondary AGT Activity
O⁶-(Cyclohexylmethyl)guanine, also known as this compound, was primarily developed as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2. While its discovery was driven by a structure-based drug design program aimed at identifying potent CDK inhibitors, its structural similarity to O⁶-benzylguanine suggests a potential for AGT inhibition. Limited data indicates that O⁶-(Cyclohexylmethyl)guanine can reduce AGT activity in cell extracts, though it is significantly less potent in this regard compared to its primary CDK inhibitory function.
Quantitative Data: In Vitro Efficacy of O⁶-Alkylguanine Derivatives
The following tables summarize key quantitative data for O⁶-benzylguanine and its derivatives as AGT inhibitors, as well as the CDK inhibitory activity of O⁶-(Cyclohexylmethyl)guanine (this compound).
Table 1: AGT Inhibition by O⁶-Benzylguanine and Derivatives
| Compound | Assay System | IC₅₀ | Reference |
| O⁶-Benzylguanine | HT-29 cell-free extracts | 50 µg (at 48 hours) | [8] |
| O⁶-Benzylguanine | Intact HL-60 cells (2h exposure) | 0.039 µM | [9] |
| O⁶-[(3-aminomethyl)benzyl]guanine | Intact HL-60 cells (2h exposure) | 0.009 µM | [9] |
| N-(3-(((2-amino-9H-purin-6-yl)oxy)methyl)benzyl)acetamide | Intact HL-60 cells (2h exposure) | 0.086 µM | [9] |
| 6-((3-((dimethylamino)methyl)benzyl)oxy)-9H-purin-2-amine | Intact HL-60 cells (2h exposure) | 0.025 µM | [9] |
Table 2: CDK Inhibition by O⁶-(Cyclohexylmethyl)guanine (this compound)
| Kinase | IC₅₀ | Reference |
| CDK1 | 26 µM | Not specified in snippets |
| CDK2 | 17 µM | Not specified in snippets |
Signaling Pathways
The inhibition of AGT by O⁶-alkylguanine derivatives has profound effects on DNA repair and cell death signaling pathways, particularly in the context of combination therapy with alkylating agents.
AGT-Mediated DNA Repair and Its Inhibition
The primary role of AGT is to directly reverse the formation of O⁶-alkylguanine adducts in DNA, a lesion that is highly mutagenic and cytotoxic.
References
- 1. O6-alkylguanine-DNA alkyltransferases repair O6-methylguanine in DNA with Michaelis-Menten-like kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inactivation of O6-alkylguanine-DNA alkyltransferase by 8-substituted O6-benzylguanine analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxia-selective O6-Alkylguanine-DNA Alkyltransferase Inhibitors: Design, Synthesis and Evaluation of 6-(Benzyloxy)-2-(aryldiazenyl)-9H-purines as Prodrugs of O6-Benzylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Nitrobenzyloxycarbonyl Derivatives of O6-Benzylguanine as Hypoxia-Activated Prodrug Inhibitors of O6-Alkylguanine-DNA Alkyltransferase (AGT) which Produces Resistance to Agents Targeting the O-6 Position of DNA Guanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. rcsb.org [rcsb.org]
- 9. Hypoxia-selective O6-alkylguanine-DNA alkyltransferase inhibitors: design, synthesis, and evaluation of 6-(benzyloxy)-2-(aryldiazenyl)-9H-purines as prodrugs of O6-benzylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
NU2058 as a chemical probe for cell cycle research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of NU2058, a purine-based, competitive inhibitor of cyclin-dependent kinases (CDKs), and its application as a chemical probe in cell cycle research. This document details its mechanism of action, inhibitory activity, and its effects on cellular processes, supported by structured data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Introduction to this compound
This compound, chemically known as O6-(Cyclohexylmethyl)guanine, is a potent inhibitor of CDK2 and CDK1, key regulators of the cell cycle.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases.[3] Its ability to induce cell cycle arrest, primarily at the G1 phase, makes it a valuable tool for studying the mechanisms of cell cycle progression and for investigating the therapeutic potential of CDK inhibition in cancer.[4][5] While initially developed as a CDK2 inhibitor, some of its effects, such as the potentiation of cisplatin (B142131) cytotoxicity, appear to be independent of CDK2 inhibition.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory and cellular activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | Assay Type | Value (μM) | Reference |
| CDK1 | Ki | 5 | |
| CDK1 | IC50 | 26 | [1][2] |
| CDK2 | Ki | 12 | [3] |
| CDK2 | IC50 | 17 | [1][4] |
| DNA Topoisomerase II | IC50 | 300 |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | Assay | Value (μM) | Reference |
| Various Human Tumor Cells | - | GI50 (mean) | 13 | |
| LNCaP | Prostate | GI50 | 15 | [5] |
| LNCaP-cdxR | Prostate | GI50 | 10-17 | [5] |
| PC3 | Prostate | GI50 | 38 | [5] |
| CWR22Rv1 | Prostate | GI50 | 46 | [5] |
Mechanism of Action and Signaling Pathway
This compound primarily exerts its effect on the cell cycle through the inhibition of CDK2. In the G1 phase of the cell cycle, the formation of the Cyclin E/CDK2 complex is a critical step for the transition into the S phase. This complex phosphorylates the Retinoblastoma protein (pRb), causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for DNA replication. By inhibiting CDK2, this compound prevents the phosphorylation of pRb, keeping it bound to E2F and thereby arresting the cell cycle in the G1 phase.[4][5] This inhibition is also associated with an increase in the levels of the CDK inhibitor p27.[4][5]
This compound inhibits the Cyclin E/CDK2 complex, preventing pRb phosphorylation and G1/S transition.
Experimental Protocols
In Vitro CDK2 Kinase Inhibition Assay (Luminescence-based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit
-
96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer.
-
Add the diluted this compound or vehicle (DMSO) control to the wells of the assay plate.
-
Add the CDK2/Cyclin A2 enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Generate a luminescent signal by adding the Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells cultured in appropriate medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms using appropriate software to determine the percentage of cells in G1, S, and G2/M phases.
Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.
Western Blotting for pRb and p27
This protocol is for detecting changes in the levels and phosphorylation status of proteins involved in cell cycle regulation.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pRb, anti-phospho-pRb, anti-p27, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Prepare cell lysates by incubating cell pellets in lysis buffer on ice, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE by loading equal amounts of protein per lane.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands by adding ECL substrate and capturing the signal with an imaging system.
-
Quantify band intensities and normalize to the loading control.
Logical Relationship of this compound-Induced G1 Arrest
The following diagram illustrates the logical sequence of events following the treatment of cells with this compound, leading to G1 phase cell cycle arrest.
Logical flow of events from this compound treatment to G1 cell cycle arrest.
Conclusion
This compound serves as a valuable chemical probe for dissecting the roles of CDK1 and CDK2 in cell cycle control. Its ability to induce a robust G1 arrest provides a reliable method for synchronizing cell populations and for studying the molecular events governing the G1/S transition. While its off-target effects, particularly in the context of DNA damage response, should be considered, its well-characterized primary mechanism of action makes it an essential tool for researchers in cell biology and oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Biological Function of NU2058 in Cancer Cells: A Technical Guide
Abstract
NU2058, identified as O(6)-cyclohexylmethylguanine, is a competitive, guanine-based inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] Its activity has demonstrated significant anti-cancer potential across various cancer cell lines, including breast and prostate cancer.[2][3] This technical guide provides an in-depth analysis of the biological functions of this compound in cancer cells, detailing its mechanism of action, effects on cellular processes, and its synergistic potential with other cytotoxic agents. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action
This compound primarily functions as a competitive inhibitor of CDK1 and CDK2, with respect to ATP.[1] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream targets, which are crucial for cell cycle progression.[1] Notably, its orientation within the ATP binding pocket differs from other purine-based inhibitors like olomoucine (B1683950) and roscovotine.[1] While initially developed as a CDK2 inhibitor, some of its effects, particularly in potentiating the cytotoxicity of DNA-damaging agents, appear to be independent of CDK2 inhibition.[4][5][6]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified across various assays and cell lines. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 Value | Ki Value | Reference |
| CDK1 | Cell-free | 26 µM | 5 µM | [1][2][4] |
| CDK2 | Cell-free | 17 µM | 12 µM | [1][2][4] |
| DNA Topoisomerase II | ATPase activity | 300 µM | - |
Table 2: Growth Inhibitory Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 Value | Reference |
| MCF7 | Tamoxifen-sensitive Breast Cancer | 27 ± 3 µM | [3] |
| MCF7/LCC9 | Tamoxifen-resistant Breast Cancer | 34 ± 10 µM | [3] |
| LNCaP | Androgen-sensitive Prostate Cancer | 15 µM | [2] |
| LNCaP-cdxR | Casodex-resistant Prostate Cancer | - | [2] |
| PC3 | Androgen-independent Prostate Cancer | 38 µM | [2] |
| CWR22Rv1 | Androgen-independent Prostate Cancer | 46 µM | [2] |
| Various Human Tumor Cells | - | Mean GI50 = 13 µM |
Table 3: Synergistic Effects of this compound with Cytotoxic Agents in SQ20b Head and Neck Cancer Cells
| Agent | Effect | Dose Modification Factor (DMF) | Reference |
| Cisplatin (B142131) | Increased cytotoxicity | 3.1 | [5][6] |
| Melphalan | Increased cytotoxicity | 2.3 | [4][5][6] |
| Monohydroxymelphalan | Increased cytotoxicity | 1.7 | [5][6] |
Effects on Cellular Signaling and Processes
Cell Cycle Arrest
A primary consequence of CDK1 and CDK2 inhibition by this compound is the induction of cell cycle arrest, predominantly in the G1 phase.[4] This is achieved through the modulation of key cell cycle regulatory proteins. In LNCaP prostate cancer cells, this compound treatment leads to a concentration-dependent increase in the levels of the CDK inhibitor p27, without a significant effect on p21 levels.[2][4] This increase in p27 contributes to the inhibition of CDK2 activity, leading to reduced phosphorylation of the retinoblastoma protein (pRb).[2][4] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 arrest.[3] In breast cancer cell lines (MCF7 and MCF7/LCC9), this compound also causes an increase in both G1 and G2 phases with a concomitant reduction in the S phase fraction.[3]
Potentiation of Cytotoxicity
This compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents like cisplatin and melphalan.[4][5][6] In human head and neck cancer cells (SQ20b), this compound treatment led to a 1.5-fold increase in total intracellular platinum levels and a twofold increase in platinum-DNA adduct levels when co-administered with cisplatin.[5][6] This suggests that this compound may alter the transport of cisplatin, leading to increased accumulation and DNA damage.[5][6] Interestingly, this potentiation of cytotoxicity appears to be independent of its CDK2 inhibitory activity, as other potent CDK2 inhibitors did not exhibit the same synergistic effect.[5][6]
Experimental Protocols
Cell Viability and Growth Inhibition Assay (SRB Assay)
This protocol is based on the methodology used to determine the GI50 values in breast cancer cell lines.[3]
Objective: To measure the growth inhibitory effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, MCF7/LCC9)
-
Complete growth medium
-
This compound stock solution
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10% Trichloroacetic acid (TCA), cold
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 6 days. Include a vehicle control (e.g., DMSO).
-
After the treatment period, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate for 10 minutes at room temperature.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control and determine the GI50 value (the concentration that inhibits cell growth by 50%).
Clonogenic Assay
This protocol is based on the methodology to assess the potentiation of cisplatin cytotoxicity by this compound.[4][5][6]
Objective: To determine the long-term survival of cancer cells after treatment with this compound and/or other cytotoxic agents.
Materials:
-
Cancer cell line (e.g., SQ20b)
-
Complete growth medium
-
This compound
-
Cisplatin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates and 100 mm Petri dishes
-
Carnoy's reagent (75% methanol, 25% acetic acid)
-
Crystal violet solution (0.4% w/v in water)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 100 µM this compound for 2 hours.
-
Add cisplatin to the media (still containing this compound) and incubate for an additional 2 hours.
-
Wash the cells twice with PBS and trypsinize them.
-
Replate the cells at various densities (e.g., 300-50,000 cells per plate) in 100 mm Petri dishes.
-
Incubate the plates for approximately 12 days, or until colonies are visible.
-
Remove the medium, fix the colonies with Carnoy's reagent, and then stain with crystal violet solution.
-
Count the number of colonies (typically >50 cells) to determine the surviving fraction for each treatment condition.
-
Calculate the Dose Modification Factor (DMF) to quantify the potentiation effect.
Conclusion
This compound is a multifaceted CDK inhibitor with significant anti-proliferative effects in a range of cancer cell lines. Its ability to induce G1 cell cycle arrest through the p27-CDK2-pRb pathway underscores its potential as a direct anti-cancer agent. Furthermore, its capacity to potentiate the cytotoxicity of conventional chemotherapeutics like cisplatin, through a mechanism that may be independent of CDK2 inhibition, opens avenues for combination therapies. The data and protocols presented in this guide provide a comprehensive overview for researchers aiming to further investigate and harness the therapeutic potential of this compound in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of NU2058, a Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of NU2058, a competitive inhibitor of cyclin-dependent kinases (CDKs). This compound, chemically known as O6-(Cyclohexylmethyl)guanine, has served as a lead compound in the development of more potent and selective CDK inhibitors for potential therapeutic applications, particularly in oncology.[1][2] This document details the quantitative inhibitory data of this compound and its key analogs, outlines the experimental protocols for the cited biological assays, and visualizes the relevant signaling pathways and experimental workflows.
Core Compound and Mechanism of Action
This compound is a guanine-based compound that competitively inhibits CDK1 and CDK2 by binding to the ATP pocket of the enzymes.[1] Its inhibitory action leads to cell cycle arrest, primarily at the G1 phase, and it has been shown to modulate the levels of key cell cycle regulatory proteins such as p27 and affect the phosphorylation status of the retinoblastoma protein (pRb).[3][4] While initially identified as a CDK2 inhibitor, some of its cytotoxic effects have been observed to be independent of CDK2 inhibition.[3][5]
Structure-Activity Relationship (SAR) Studies
The development of this compound analogs has been guided by iterative structure-based design, leading to the identification of compounds with significantly enhanced potency. The core SAR observations revolve around substitutions at the N2 and C8 positions of the purine (B94841) ring.
Table 1: Inhibitory Activity of this compound and N2-Substituted Analogs against CDKs
| Compound | N2-Substituent | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK1 Ki (µM) | CDK2 Ki (µM) |
| This compound | -H | 26 | 17 | 5 | 12 |
| NU6094 | anilino | ~1 | 1 | - | - |
| NU6086 | 3'-chloroanilino | ~1 | ~1 | - | - |
| NU6102 | 4'-sulfamoylanilino | 0.25 | 0.005 | - | - |
Data compiled from multiple sources.[1][6][7]
Table 2: Growth Inhibitory Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| LNCaP | Prostate Cancer | 15 |
| LNCaP-cdxR | Prostate Cancer (Casodex-resistant) | ~10-17 |
| PC3 | Prostate Cancer | 38 |
| CWR22Rv1 | Prostate Cancer | 46 |
| HT-29 | Colon Cancer | - |
| MCF7 | Breast Cancer | - |
GI50 is the concentration required to inhibit cell growth by 50%. Data from various sources.[1][4]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are protocols for key experiments cited in the evaluation of this compound and its analogs.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified CDK/cyclin complex (e.g., CDK1/Cyclin B or CDK2/Cyclin A), a histone H1 substrate, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period, typically 10-30 minutes.
-
Termination: Stop the reaction by adding an equal volume of 30% acetic acid.
-
Quantification: Spot a portion of the reaction mixture onto P30 phosphocellulose paper, wash with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation (GI50) Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to attach overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period, typically 48-72 hours.
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as the sulforhodamine B (SRB) assay or MTT assay. For the SRB assay:
-
Fix the cells with trichloroacetic acid.
-
Stain with SRB dye.
-
Wash and solubilize the bound dye.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: Determine the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the test compound for a desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound, a logical workflow for its structure-based drug design, and a typical experimental workflow for evaluating its cellular effects.
Caption: Signaling pathway of CDK2 inhibition by this compound.
Caption: Iterative workflow for the structure-based design of this compound analogs.
Caption: Experimental workflow for evaluating the cellular effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. N2-substituted O6-cyclohexylmethylguanine derivatives: potent inhibitors of cyclin-dependent kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. eprints.ncl.ac.uk [eprints.ncl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
NU2058: A Modulator of the DNA Damage Response - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NU2058, initially identified as a competitive inhibitor of cyclin-dependent kinases (CDKs), has emerged as a significant small molecule in the study of DNA damage response (DDR). This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its role in sensitizing cancer cells to DNA damaging agents, and the experimental protocols used to characterize its activity. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized through detailed diagrams. While its CDK-inhibitory properties are well-documented, a compelling body of evidence, explored herein, demonstrates that its potentiation of certain chemotherapeutics occurs through mechanisms independent of CDK2 inhibition. This document serves as a core resource for researchers investigating novel therapeutic strategies involving the DNA damage response.
Core Mechanism of Action: CDK Inhibition
This compound, chemically known as O6-(Cyclohexylmethyl)guanine, is a purine-based, ATP-competitive inhibitor of CDK2 and CDK1.[1] Its binding to the ATP pocket of these kinases prevents the phosphorylation of key substrates, leading to downstream cellular effects, most notably cell cycle arrest.[1][2] In prostate cancer cell lines, for example, inhibition of CDK2 by this compound leads to reduced phosphorylation of the Retinoblastoma protein (pRb), an increase in the CDK inhibitor p27, and a subsequent arrest in the G1 phase of the cell cycle.[2][3]
The primary pathway affected by this compound's CDK inhibitory function involves the regulation of the G1/S cell cycle checkpoint. By inhibiting CDK2, this compound prevents the hyper-phosphorylation of pRb, which in its hypophosphorylated state remains bound to the E2F transcription factor. This sequestration of E2F prevents the transcription of genes required for S-phase entry, thus inducing G1 arrest.
Caption: this compound inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and G1/S transition.
Role in DNA Damage Response: Chemopotentiation
A critical function of this compound lies in its ability to potentiate the cytotoxicity of specific DNA alkylating agents, notably cisplatin (B142131) and melphalan.[4][5] This effect, however, has been demonstrated to be independent of its CDK2 inhibitory activity.[2][4][6] Studies have shown that other CDK2 inhibitors with similar or even vastly superior potency do not replicate this sensitizing effect.[4]
The mechanism of this potentiation involves the modulation of drug transport. In the presence of this compound, cells exhibit increased intracellular accumulation of platinum from cisplatin, leading to a higher level of platinum-DNA adducts.[2][4] This increase in DNA damage, coupled with sensitization to the adducts formed, results in a significant enhancement of cytotoxicity.[4] this compound does not, however, potentiate the effects of the methylating agent temozolomide (B1682018) or ionizing radiation.[2][4][5]
Caption: this compound enhances cisplatin cytotoxicity by increasing drug uptake and DNA adduct formation.
Quantitative Data Summary
The inhibitory and anti-proliferative activities of this compound have been quantified across various assays and cell lines. The following tables summarize the key reported values.
Table 1: Kinase Inhibition Profile
| Target | Parameter | Value (µM) | Reference |
| CDK2 | IC₅₀ | 17 | [1][2][3][4] |
| CDK1 | IC₅₀ | 26 | [1][3] |
| CDK2 | Kᵢ | 12 | [1][7] |
| CDK1 | Kᵢ | 5 | [7] |
| DNA Topoisomerase II | IC₅₀ | 300 | [7] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Cellular Growth Inhibition (GI₅₀)
| Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| LNCaP | Androgen-Sensitive Prostate | 15 | [3] |
| LNCaP-cdxR | Androgen-Independent Prostate | 10-17 | [3] |
| PC3 | Androgen-Independent Prostate | 38 | [3] |
| CWR22Rv1 | Androgen-Independent Prostate | 46 | [3] |
| Human Tumor Cells (Mean) | Various | 13 | [7] |
GI₅₀: The concentration required to inhibit cell growth by 50%.
Table 3: Chemopotentiation Dose Modification Factor (DMF)
| Sensitizing Agent | Potentiated Drug | DMF | Reference |
| This compound | Cisplatin | 3.1 | [4] |
| This compound | Melphalan | 2.3 | [2][4] |
| This compound | Monohydroxymelphalan | 1.7 | [2][5] |
DMF: The factor by which the dose of the cytotoxic drug can be reduced to obtain the same effect in the presence of the sensitizing agent.
Experimental Protocols
The following section details the methodology for a key assay used to determine the cytotoxic potentiation of DNA damaging agents by this compound.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with cytotoxic agents, providing a measure of cell reproductive viability.
Materials:
-
Human cancer cell line (e.g., SQ20b head and neck cancer cells)[4]
-
Complete growth medium (e.g., DMEM/F12)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Cytotoxic drug (e.g., Cisplatin)
-
6-well plates and 100 mm Petri dishes
-
Carnoy's reagent (75% v/v methanol, 25% v/v acetic acid)
-
Crystal Violet staining solution (0.4% w/v in water)
Procedure:
-
Cell Seeding: Seed cells into 6-well plates at a density of 350,000 cells/well and allow them to attach overnight.[2]
-
Pre-treatment: Replace the growth medium with fresh medium containing 100 µM this compound or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours.[2][4]
-
Co-treatment: Add the cytotoxic drug (e.g., Cisplatin) at various concentrations to the wells already containing this compound. Incubate for a further 2 hours.[2][4]
-
For radiation experiments: After the initial 2-hour this compound incubation, irradiate the cells, then incubate for a further 2 hours (total 4-hour drug exposure).[2]
-
-
Wash and Replate: After treatment, wash the cells twice with PBS.[2]
-
Trypsinization: Detach the cells using Trypsin-EDTA and resuspend them in fresh medium.
-
Cell Counting: Perform a cell count to determine the number of viable cells.
-
Replating for Colony Formation: Replate the cells into 100 mm Petri dishes at various densities (e.g., 300-50,000 cells per plate) to ensure a countable number of colonies will form.[2]
-
Incubation: Incubate the dishes for approximately 12 days, or until visible colonies are formed.[2]
-
Fixing and Staining: Remove the medium and fix the colonies with Carnoy's reagent. After fixation, stain the colonies with Crystal Violet solution.[2]
-
Colony Counting: Wash the plates with water, allow them to air dry, and count the colonies (typically defined as containing >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control and plot survival curves to determine the dose modification factor.
Caption: Workflow for a clonogenic survival assay to measure this compound-mediated chemosensitization.
Conclusion
This compound is a multifaceted compound with distinct biological activities. As a CDK1/2 inhibitor, it effectively induces G1 cell cycle arrest. More significantly for the field of DNA damage response, it acts as a potent sensitizer (B1316253) to platinum-based chemotherapy and melphalan. This activity is confirmed to be independent of its effects on CDK2, pointing to a novel mechanism likely involving the modulation of cellular drug transport pathways. The detailed data and protocols provided in this guide offer a foundational resource for further investigation into this compound and its potential to overcome chemotherapy resistance by modulating the DNA damage response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selleck Chemical LLC this compound 10mg 161058-83-9 O(6)-Cyclohexylmethylguanine, | Fisher Scientific [fishersci.com]
- 6. medkoo.com [medkoo.com]
- 7. NU 2058 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
Investigating the Downstream Effects of NU2058 Treatment: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream molecular and cellular effects of NU2058, a potent, competitive, guanine-based inhibitor of cyclin-dependent kinases (CDKs). This compound primarily targets CDK1 and CDK2, key regulators of the cell cycle, and has demonstrated anti-cancer activity. This document details the core mechanism of action of this compound, its impact on cell cycle progression, and its intriguing, CDK2-independent potentiation of certain chemotherapeutic agents. The information is presented through quantitative data summaries, detailed experimental protocols, and visual diagrams of key pathways and workflows to support further research and drug development efforts.
Core Mechanism of Action: Cell Cycle Inhibition
This compound competitively inhibits CDK1 and CDK2, with IC50 values of 26 µM and 17 µM, respectively, in isolated enzyme assays. This inhibition of CDK activity is central to its primary downstream effects on cell cycle regulation.
The CDK/pRb/E2F Signaling Pathway
The progression from the G1 to the S phase of the cell cycle is a critical checkpoint controlled by the phosphorylation of the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing them from activating the transcription of genes required for DNA synthesis. The CDK4/6-Cyclin D and CDK2-Cyclin E complexes sequentially phosphorylate pRb, leading to its hyperphosphorylation and the release of E2F, thereby allowing S-phase entry. By inhibiting CDK2, this compound disrupts this cascade, maintaining pRb in its active, hypophosphorylated state and preventing the G1/S transition.
Downstream Effects of this compound Treatment
Cell Cycle Arrest
Treatment with this compound leads to a G1 phase cell cycle arrest in various cancer cell lines. This is a direct consequence of the inhibition of CDK2 and the subsequent failure to inactivate pRb. In androgen-sensitive (LNCaP) and androgen-insensitive (LNCaP-cdxR) prostate cancer cells, this compound treatment results in a significant decrease in the percentage of cells in the S phase.
| Cell Line | Treatment | Duration | % of Cells in S Phase (Relative to Control) |
| LNCaP | This compound (15 µM) | 24h | ~75% |
| This compound (15 µM) | 48h | ~50% | |
| LNCaP-cdxR | This compound (15 µM) | 24h | ~80% |
| This compound (15 µM) | 48h | ~60% |
Data extracted from graphical representation in Rigas et al., Oncogene (2008) [referenced in].
Modulation of Cell Cycle Regulatory Proteins
Consistent with its mechanism of action, this compound treatment leads to a concentration-dependent increase in the levels of the CDK inhibitor p27 and reduced phosphorylation of pRb in LNCaP and LNCaP-cdxR cells. This leads to a decrease in early gene expression necessary for S-phase entry.
Potentiation of Chemotherapeutic Agents
A significant downstream effect of this compound is its ability to potentiate the cytotoxicity of certain DNA-damaging agents, most notably cisplatin (B142131) and melphalan. This effect has been shown to be independent of its CDK2 inhibitory activity.
In head and neck cancer cells (SQ20b), co-treatment with this compound and cisplatin resulted in a significant increase in cytotoxicity. This potentiation is attributed to an alteration in cisplatin transport, leading to higher intracellular drug concentrations and more extensive DNA damage.
| Parameter | Fold Increase with this compound Co-treatment |
| Total Intracellular Platinum Levels | 1.5-fold |
| Platinum-DNA Adduct Levels | 2.0-fold |
Data from Harrison et al., Biochemical Pharmacology (2009).
The precise mechanism by which this compound alters cisplatin transport is not yet fully elucidated, but it is hypothesized to involve the modulation of platinum transporters such as the copper transporter 1 (CTR1) or organic cation transporters (OCTs).
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's downstream effects are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of a cell population following this compound treatment using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Complete cell culture medium
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.
-
For suspension cells, directly collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Transfer the stained cells to flow cytometry tubes and analyze on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G1, S, and G2/M phases.
Western Blot Analysis of pRb Phosphorylation
This protocol describes the detection of total and phosphorylated pRb levels by Western blot to assess the impact of this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-total pRb, anti-phospho-pRb)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and separate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total pRb and phospho-pRb (specific to CDK phosphorylation sites) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate. Image the blot using a digital imager.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal for each sample.
E2F Luciferase Reporter Assay
This assay measures the transcriptional activity of E2F, which is expected to decrease following this compound treatment.
Materials:
-
E2F-responsive firefly luciferase reporter plasmid
-
Control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect cells with the E2F-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, treat the transfected cells with this compound or a vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 24-48 hours), lyse the cells according to the dual-luciferase assay kit protocol.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency. Express the results as a percentage of the activity in vehicle-treated control cells.
The Impact of NU2058 on Cell Proliferation and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU2058, also known as O(6)-Cyclohexylmethylguanine, is a purine-based small molecule inhibitor primarily targeting Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] These kinases are crucial regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. This technical guide provides an in-depth analysis of this compound's effects on cell proliferation and apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Cell Proliferation
This compound exerts its primary anti-proliferative effect by inhibiting the kinase activity of CDK1 and CDK2.[2][3] This inhibition disrupts the normal progression of the cell cycle, leading to cytostatic effects in various cancer cell lines.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
The canonical pathway initiated by this compound involves the inhibition of CDK2, a key enzyme for the G1 to S phase transition. This leads to the accumulation of the hypophosphorylated, active form of the Retinoblastoma protein (pRb). Active pRb sequesters the E2F transcription factor, preventing the expression of genes required for DNA synthesis and cell cycle progression. Furthermore, this compound has been shown to increase the expression of the CDK inhibitor p27, which further reinforces the block on CDK2 activity and induces a G1 cell cycle arrest.[1][3]
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of this compound have been quantified across various cancer cell lines, primarily through IC50 (half-maximal inhibitory concentration in enzymatic assays) and GI50 (half-maximal growth inhibition in cell-based assays) values.
| Parameter | Target/Cell Line | Value (µM) | Reference |
| IC50 | CDK1 (cell-free) | 26 | [2][3] |
| CDK2 (cell-free) | 17 | [2][3] | |
| GI50 | LNCaP (Prostate) | 15 | [3] |
| LNCaP-cdxR (Prostate) | 10-17 | [3] | |
| PC3 (Prostate) | 38 | [3] | |
| CWR22Rv1 (Prostate) | 46 | [3] | |
| MCF7 (Breast) | 27 ± 3 | [2] | |
| MCF7/LCC9 (Breast) | 34 ± 10 | [2] | |
| SQ20b (Head and Neck) | Not specified | [1] |
The Role of this compound in Apoptosis
Current research indicates that this compound's primary role in apoptosis is as a sensitizing agent, enhancing the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) and melphalan.[1] As a standalone agent, the direct induction of apoptosis by this compound is not well-documented with quantitative data. The potentiation of cisplatin-induced apoptosis is thought to occur through mechanisms independent of CDK2 inhibition, possibly by altering drug transport and increasing the formation of DNA adducts.[1]
Further investigation is required to fully elucidate the direct apoptotic potential of this compound monotherapy. Researchers interested in this aspect could employ the experimental protocols outlined below.
Detailed Experimental Protocols
Cell Proliferation Assays
1. Sulforhodamine B (SRB) Assay for Growth Inhibition (GI50)
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat cells with a range of this compound concentrations for 6 days.
-
Fixation: Fix the cells with 10% trichloroacetic acid.
-
Staining: Stain with 0.4% SRB in 1% acetic acid.
-
Measurement: Solubilize the bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm.
-
Analysis: Calculate the GI50 value from the dose-response curve.[2]
2. Clonogenic Assay for Cytotoxicity
-
Cell Seeding: Seed cells in 6-well plates and allow them to attach.
-
Treatment: Treat cells with this compound (e.g., 100 µM for 4 hours) with or without a cytotoxic agent.[1]
-
Replating: After treatment, trypsinize the cells and replate them at various densities in 100 mm dishes.
-
Incubation: Incubate for approximately 12 days to allow for colony formation.
-
Staining: Fix the colonies with Carnoy's reagent (75% methanol, 25% acetic acid) and stain with 0.4% crystal violet.[1]
-
Analysis: Count the number of colonies to determine the surviving fraction.
Cell Cycle Analysis
Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry
-
Cell Harvest: Harvest cells after treatment with this compound.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G1, S, and G2/M phases can be quantified.
Apoptosis Assays (for investigating standalone or synergistic effects)
Annexin V/PI Staining for Apoptosis Detection
-
Cell Harvest: Harvest both adherent and floating cells after treatment.
-
Washing: Wash cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot for Apoptosis Markers (e.g., PARP Cleavage)
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against cleaved PARP and total PARP, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system. An increase in the cleaved PARP fragment indicates apoptosis.
Conclusion
This compound is a potent inhibitor of cell proliferation, primarily acting through the inhibition of CDK1 and CDK2, leading to a G1 phase cell cycle arrest. This effect is well-documented across various cancer cell lines. While its role as a standalone apoptotic agent remains to be fully elucidated, this compound has demonstrated significant potential in sensitizing cancer cells to conventional chemotherapeutic agents that induce apoptosis. The experimental protocols detailed in this guide provide a robust framework for further investigation into the multifaceted anti-cancer properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
NU2058 experimental protocol for cell culture
Introduction
NU2058, also known as O(6)-Cyclohexylmethylguanine, is a competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] These kinases are crucial regulators of cell cycle progression. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated anti-proliferative effects in various cancer cell lines and has been investigated for its potential to sensitize cancer cells to other cytotoxic agents.[3][4][5] These application notes provide a comprehensive overview of the experimental use of this compound in a cell culture setting.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of CDK1 and CDK2, which play pivotal roles in the G1/S and G2/M transitions of the cell cycle. By competing with ATP for binding to the kinase active site, this compound prevents the phosphorylation of key substrates, including the Retinoblastoma protein (pRb).[1][3] Hypophosphorylation of pRb maintains its association with the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[1][3][6] In some cell lines, this compound has also been observed to induce a G2/M phase arrest.[6] Furthermore, studies have shown that this compound can increase the levels of the CDK inhibitor p27, further contributing to the inhibition of CDK2 activity.[1][3] Interestingly, some effects of this compound, such as the potentiation of cisplatin (B142131) cytotoxicity, appear to be independent of its CDK2 inhibitory activity and may involve alterations in drug transport.[3][4][5]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| CDK1 | Cell-free assay | 26 µM (IC50) | [1][2] |
| CDK1 | - | 5 µM (Ki) | |
| CDK2 | Cell-free assay | 17 µM (IC50) | [1][2][3] |
| CDK2 | - | 12 µM (Ki) | [2] |
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 | Reference |
| LNCaP | Androgen-sensitive prostate cancer | 15 µM | [1] |
| LNCaP-cdxR | Casodex-resistant prostate cancer | 10-17 µM | [1] |
| PC3 | Androgen-independent prostate cancer | 38 µM | [1] |
| CWR22Rv1 | Androgen-independent prostate cancer | 46 µM | [1] |
| MCF7 | Tamoxifen-sensitive breast cancer | 27 ± 3 µM | [6] |
| MCF7/LCC9 | Tamoxifen-resistant breast cancer | 34 ± 10 µM | [6] |
| Various human tumor cell lines | - | Mean GI50 = 13 µM |
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for cell culture studies with this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO)
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO. For example, for a 10 mM stock, dissolve 2.47 mg of this compound (Molecular Weight: 247.3 g/mol ) in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2]
-
2. Cell Seeding and Treatment
-
Materials:
-
Appropriate cancer cell line (e.g., LNCaP, MCF7, SQ20b)
-
Complete cell culture medium
-
Sterile cell culture plates (e.g., 6-well, 96-well)
-
This compound stock solution
-
-
Procedure:
-
Culture cells in a suitable incubator at 37°C with 5% CO2.
-
Trypsinize and count the cells.
-
Seed the cells into culture plates at a predetermined density. For example, for a 6-well plate, a density of 350,000 cells/well has been used.[3]
-
Allow the cells to attach and resume exponential growth overnight.
-
On the following day, prepare fresh serial dilutions of this compound in complete cell culture medium from the stock solution. A typical final concentration range for initial experiments is 1 µM to 100 µM.[3]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for the this compound dilutions (typically ≤ 0.1% v/v).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 4, 24, 48, or 72 hours).[3]
-
3. Cell Viability Assay (MTT or SRB Assay)
-
Purpose: To determine the effect of this compound on cell proliferation and viability.
-
Procedure (general outline):
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described above.
-
After the incubation period (e.g., 72 hours), add the viability reagent (e.g., MTT or SRB) to each well.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (MTT) or protein staining (SRB).
-
Solubilize the formazan crystals with a solubilization buffer (for MTT) or the bound dye (for SRB).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
-
4. Cell Cycle Analysis by Flow Cytometry
-
Purpose: To investigate the effect of this compound on cell cycle distribution.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for a specific duration (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol (B145695) while gently vortexing. Store at -20°C for at least 2 hours or overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
5. Western Blot Analysis
-
Purpose: To examine the effect of this compound on the expression and phosphorylation status of key cell cycle regulatory proteins (e.g., pRb, CDK2, p27).
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
6. Clonogenic Survival Assay
-
Purpose: To assess the long-term effect of this compound on the reproductive integrity of cells, especially in combination with DNA damaging agents.
-
Procedure:
-
Treat cells with this compound, with or without a cytotoxic agent (e.g., cisplatin or radiation), for a specified duration (e.g., 4 hours).[3]
-
After treatment, wash the cells twice with PBS, trypsinize, and count them.
-
Replate the cells at various low densities (e.g., 300-50,000 cells per 100 mm dish) into fresh medium.[3]
-
Incubate the plates for approximately 12 days, or until visible colonies are formed.[3]
-
Fix the colonies with a fixative solution (e.g., Carnoy's reagent: 75% methanol, 25% acetic acid) and stain with a staining solution (e.g., 0.4% crystal violet in water).[3]
-
Count the number of colonies (typically defined as containing ≥ 50 cells).
-
Calculate the surviving fraction and assess the dose modification factor if used in combination therapy.[4]
-
References
- 1. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
How to dissolve and store NU2058 for in vitro assays
Application Notes and Protocols for NU2058
Topic: Dissolving and Storing this compound for In Vitro Assays Target Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as O(6)-Cyclohexylmethylguanine, is a potent, competitive, and guanine-based inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2] It has demonstrated anti-cancer activity by arresting the cell cycle in the G1 phase.[3] Increased CDK activity is a hallmark of many human cancers, making inhibitors like this compound valuable tools for cancer research and therapeutic development.[4][5] This document provides detailed protocols for the proper dissolution, storage, and application of this compound in common in vitro assays.
Physicochemical and Inhibitory Properties
This compound acts as a competitive inhibitor with respect to ATP, binding to the ATP-binding pocket of CDK1 and CDK2.[1] This inhibition prevents the phosphorylation of key substrates like the Retinoblastoma protein (pRb), thereby blocking cell cycle progression.[3]
Table 1: Inhibitory Activity of this compound
| Target | IC50 / Ki Value | Assay Type |
| CDK2 | IC50: 17 µM[1][2][3] | Isolated Enzyme |
| CDK1 | IC50: 26 µM[1][2][3] | Isolated Enzyme |
| CDK2 | Ki: 12 µM[1] | Isolated Enzyme |
| CDK1 | Ki: 5 µM | Isolated Enzyme |
Solubility and Storage
Proper handling and storage of this compound are critical to maintain its stability and activity for reproducible experimental results.
Solubility Data
This compound is soluble in several organic solvents but is insoluble in water.[2][3] It is crucial to use fresh, anhydrous solvents, as moisture can significantly reduce the solubility of the compound, particularly in DMSO.[1][3]
Table 2: Solubility of this compound in Common Solvents
| Solvent | Concentration (w/v) | Molar Concentration (approx.) |
| DMSO | 49 mg/mL[3] | 198 mM |
| Ethanol | 49 mg/mL[3] | 198 mM |
| DMF | 25 mg/mL[4] | 101 mM |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/mL[4] | 0.49 mM |
| Water | Insoluble[3] | N/A |
Storage Conditions
Long-term stability is best achieved by storing the compound in its powdered form at low temperatures. Once dissolved, stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.[1][3]
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years[3][4] |
| Solid Powder | +4°C | Up to 2 years[1] |
| Stock Solution | -80°C | 1 to 2 years[1][3] |
| Stock Solution | -20°C | 1 to 12 months[1][3] |
| Stock Solution | +4°C | Days to weeks[2] |
Signaling Pathway and Experimental Workflow
CDK Signaling Pathway
This compound primarily inhibits CDK1 and CDK2, which are crucial for the G1/S transition in the cell cycle. By blocking the activity of the Cyclin E/CDK2 complex, this compound prevents the hyper-phosphorylation of the Retinoblastoma protein (pRb). This keeps pRb in its active, hypo-phosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and leading to G1 arrest.[3][6]
References
Application Notes and Protocols: NU2058 in Combination with Cisplatin for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU2058 is a guanine-based, competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1][2] While initially developed as a CDK inhibitor, studies have revealed its potent ability to enhance the cytotoxicity of the chemotherapeutic agent cisplatin (B142131) through mechanisms independent of CDK2 inhibition.[3] This document provides detailed application notes and protocols for utilizing this compound in combination with cisplatin, based on preclinical findings. The provided information is intended to guide researchers in designing and executing experiments to further explore this promising therapeutic strategy.
The primary mechanism by which this compound potentiates cisplatin's anticancer effects involves the modulation of cisplatin transport, leading to increased intracellular accumulation of platinum and a higher frequency of platinum-DNA adducts.[1][3] This sensitization of cancer cells to cisplatin-induced DNA damage presents a compelling rationale for combination therapy, potentially overcoming cisplatin resistance and enhancing therapeutic efficacy.
Data Presentation
The following tables summarize the key quantitative data from in vitro studies investigating the combination of this compound and cisplatin.
Table 1: In Vitro Potentiation of Cisplatin Cytotoxicity by this compound in SQ20b Head and Neck Cancer Cells
| Parameter | Value | Reference |
| This compound Concentration | 100 µM | [3] |
| Cisplatin Dose Modification Factor (DMF) | 3.1 | [3] |
| Increase in Intracellular Platinum Levels | 1.5-fold | [3] |
| Increase in Platinum-DNA Adduct Levels | 2.0-fold | [1][3] |
Table 2: IC50 Values for this compound and Other CDK Inhibitors
| Compound | Target | IC50 (µM) | Reference |
| This compound | CDK1 | 26 | [2] |
| CDK2 | 17 | [2] | |
| NU6230 | CDK2 | 18 | [3] |
| NU6102 | CDK2 | 0.005 | [3] |
Note: While NU6102 is a much more potent CDK2 inhibitor than this compound, it did not potentiate cisplatin cytotoxicity more effectively, supporting the CDK2-independent mechanism of this compound's sensitizing effect.[3]
Signaling Pathways and Mechanisms
The synergistic effect of this compound and cisplatin is not fully elucidated at the molecular signaling level. However, based on current evidence, a proposed mechanism is outlined below. Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[4] this compound appears to amplify this process by increasing the intracellular concentration of cisplatin, leading to a greater burden of DNA damage.
References
- 1. researchgate.net [researchgate.net]
- 2. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Cellular Response to NU2058 Treatment
Introduction
NU2058 is a potent, competitive, guanine-based inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 1 (CDK1), with IC₅₀ values of 17 µM and 26 µM, respectively.[1] As a critical regulator of cell cycle progression, the CDK2/Cyclin E complex facilitates the transition from the G1 to the S phase by phosphorylating key substrates, most notably the Retinoblastoma protein (pRb).[2][3][4] Inhibition of CDK2 by this compound is expected to induce a G1 cell cycle arrest by preventing the hyper-phosphorylation of pRb.[5][6][7] This maintains pRb in its active, hypo-phosphorylated state, where it remains bound to the E2F transcription factor, thereby repressing the expression of genes required for DNA synthesis.[3][6]
Western blot analysis is an essential technique for elucidating the molecular mechanism of this compound. It allows for the direct measurement of changes in the phosphorylation status and expression levels of key proteins within the CDK2 signaling pathway, providing robust evidence of the inhibitor's on-target effects. These notes provide a comprehensive guide for researchers to design, execute, and interpret Western blot experiments following this compound treatment.
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound involves the direct inhibition of CDK2 kinase activity. This intervention disrupts the normal G1/S phase transition, a critical checkpoint in cell cycle progression. The diagram below illustrates the core signaling cascade affected by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for analyzing protein expression changes in response to this compound treatment. The overall workflow is depicted below.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., MCF7, LNCaP, or other relevant cancer cell lines) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations. Typical experimental concentrations range from 10 µM to 100 µM.[5][6]
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at a concentration matching the highest this compound dose.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Harvesting:
-
Place the culture dish on ice and wash the cells twice with ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS completely.
-
Proceed immediately to Protein Extraction (Protocol 2).
-
Protocol 2: Protein Extraction and Quantification
-
Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well (e.g., 100-150 µL for a 6-well plate).[8]
-
Scraping: Use a cell scraper to scrape the adherent cells into the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation & Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[8][10]
Protocol 3: Western Blotting
-
Sample Preparation: Based on the protein quantification, dilute each sample with 4X Laemmli sample buffer to a final concentration of 1-2 µg/µL. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9][11]
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane into an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration. Run the gel at a constant voltage until the dye front reaches the bottom.[8][9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer apparatus.[8][12]
-
Blocking: After transfer, block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[11] (See Table 1 for recommended antibodies).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Final Washes: Repeat the washing step (Step 6) to remove the unbound secondary antibody.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). For phosphoproteins, normalize the phospho-protein signal to the total protein signal.[13]
Data Presentation
Effective analysis of this compound's cellular impact requires the quantification of changes in key protein markers.
Table 1: Recommended Antibodies for Western Blot Analysis
| Target Protein | Function / Expected Change | Recommended Dilution Range | Expected Band Size (kDa) |
| Phospho-Rb (Ser807/811) | CDK2/4 Substrate (Decrease) | 1:1000 | ~110 |
| Total Rb | Total Protein Control | 1:1000 | ~110 |
| p27Kip1 | CDK Inhibitor (Increase)[5][7] | 1:1000 | ~27 |
| Cyclin E1 | CDK2 Partner (Variable) | 1:1000 | ~50 |
| β-actin / GAPDH | Loading Control (No Change) | 1:2000 - 1:5000 | ~42 / ~37 |
Table 2: Representative Quantitative Data of Protein Expression Changes
The following table summarizes representative data on the effect of this compound on key cell cycle proteins in MCF7 breast cancer cells after a 24-hour treatment. Data is presented as fold change relative to the vehicle (DMSO) control after normalization to a loading control.
| Treatment Concentration | p-Rb (Ser807/811) / Total Rb(Fold Change) | p27Kip1 / GAPDH(Fold Change) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (25 µM) | 0.50 (± 0.20)[6] | 1.65 (± 0.30) |
| This compound (75 µM) | 0.20 (± 0.10)[6] | 2.40 (± 0.45) |
Note: Data for p-Rb is adapted from published findings in MCF7 cells.[6] Data for p27 is illustrative of expected outcomes based on its known mechanism.[5][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin E in normal physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Clonogenic Assay Using NU2058
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing NU2058, a cyclin-dependent kinase (CDK) inhibitor, in clonogenic assays to assess its impact on the long-term proliferative potential of cancer cells, both as a standalone agent and in combination with other cytotoxic therapies.
Introduction
The clonogenic assay, or colony formation assay, is a gold-standard in vitro method to determine the reproductive integrity of a single cell.[1][2][3] This assay is crucial in cancer research to evaluate the efficacy of anti-cancer agents by measuring their ability to inhibit the formation of colonies from single cells. This compound is a competitive inhibitor of CDK1 and CDK2, key regulators of the cell cycle. By inhibiting these kinases, this compound can induce a G1 cell cycle arrest, preventing cells from progressing to the S phase of the cell cycle. This mechanism of action is primarily mediated through the prevention of Retinoblastoma protein (pRb) phosphorylation.[4][5] Hypophosphorylated pRb remains active and sequesters E2F transcription factors, thereby blocking the expression of genes required for DNA synthesis. These application notes provide a comprehensive guide to employing this compound in clonogenic survival studies.
Data Presentation
This compound Inhibitory Concentrations
The following table summarizes the reported inhibitory concentrations of this compound against various cancer cell lines. These values, primarily Growth Inhibition 50 (GI50), can be used as a reference to determine the appropriate concentration range for clonogenic assays. It is recommended to perform a dose-response experiment to establish the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | GI50 (µM) | Notes |
| LNCaP | Prostate Cancer | 15 | Androgen-sensitive. |
| PC3 | Prostate Cancer | 38 | Androgen-independent. |
| CWR22Rv1 | Prostate Cancer | 46 | Androgen-independent. |
| Other Androgen-Independent Prostate Cancer Cells | Prostate Cancer | 10-17 | A panel of other AIPC cells showed similar sensitivity to LNCaP cells. |
| SQ20b | Head and Neck Cancer | Not specified | Used at 100 µM in combination studies.[6][7] |
Data compiled from publicly available research.[8]
This compound Kinase Inhibition
| Kinase | IC50 (µM) | Ki (µM) |
| CDK1 | 26 | - |
| CDK2 | 17 | - |
IC50 and Ki values are important indicators of the inhibitor's potency.
Experimental Protocols
I. Single-Agent Clonogenic Assay with this compound
This protocol is designed to assess the effect of this compound as a standalone agent on the clonogenic survival of cancer cells.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm tissue culture plates
-
Hemocytometer or automated cell counter
-
Fixation solution (e.g., 10% buffered formalin or Carnoy's reagent: 75% methanol, 25% acetic acid)[6]
-
Staining solution (0.5% w/v crystal violet in water or methanol)[1]
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells by trypsinization and resuspend in complete medium to create a single-cell suspension.
-
Perform a cell count to determine the cell concentration.
-
-
Seeding:
-
Determine the appropriate seeding density for your cell line. This is a critical step and may require optimization. Seeding density can range from 100 to 50,000 cells per plate depending on the cell line's plating efficiency and expected toxicity of the treatment.[6][9] For initial experiments, a range of seeding densities is recommended.
-
Plate the determined number of cells into 6-well plates or 100 mm dishes. Ensure even distribution of cells.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. Based on the GI50 values, a starting range of 1 µM to 100 µM is recommended for dose-response experiments. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the attached cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
The treatment duration can vary. A continuous exposure throughout the colony formation period is one option. Alternatively, a shorter exposure (e.g., 24-72 hours) followed by replacement with fresh, drug-free medium can be performed.
-
-
Incubation for Colony Formation:
-
Incubate the plates for 7-21 days, depending on the growth rate of the cell line. The goal is to allow colonies of at least 50 cells to form in the control plates.[1]
-
Monitor the plates periodically to avoid colonies in the control group from becoming too large and merging.
-
-
Fixation and Staining:
-
Once colonies are of an appropriate size, remove the medium.
-
Gently wash the plates with PBS.
-
Add the fixation solution and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry.
-
Add the crystal violet staining solution and incubate for 15-30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
II. Combination Clonogenic Assay: this compound and a Cytotoxic Agent (e.g., Cisplatin)
This protocol, adapted from existing studies, evaluates the potential of this compound to sensitize cancer cells to other cytotoxic treatments.[6][7]
Procedure:
-
Cell Seeding: Follow steps 1 and 2 from the single-agent protocol.
-
Drug Treatment:
-
Pre-treatment with this compound: Remove the medium and add fresh medium containing the desired concentration of this compound (e.g., 100 µM for SQ20b cells) or vehicle control.[6][7] Incubate for a specific duration (e.g., 2 hours).[6][7]
-
Co-treatment: After the pre-treatment period, add the cytotoxic agent (e.g., a range of cisplatin (B142131) concentrations) directly to the this compound-containing medium.
-
Incubation: Incubate for the desired co-treatment duration (e.g., 2 hours).[6][7]
-
Washout: After the treatment period, remove the drug-containing medium, wash the cells twice with PBS, and add fresh, drug-free complete medium.
-
-
Incubation, Fixation, Staining, and Analysis: Follow steps 4, 5, and 6 from the single-agent protocol. The analysis will allow for the determination of a Dose Modification Factor (DMF) to quantify the sensitizing effect of this compound.
Mandatory Visualizations
References
- 1. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Posttranslational Modifications of the Retinoblastoma Tumor Suppressor Protein as Determinants of Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation puts the pRb tumor suppressor into shape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NU2058 In Vivo Experimental Design and Dosage
For Researchers, Scientists, and Drug Development Professionals
Introduction to NU2058
This compound, also known as O6-cyclohexylmethylguanine, is a guanine-based inhibitor of cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.[1][2] While initially investigated for its cell cycle regulatory properties, this compound has garnered significant interest for its ability to potentiate the cytotoxic effects of DNA-damaging agents like cisplatin (B142131) and melphalan.[3][4] Notably, this sensitization effect appears to be independent of its CDK2 inhibitory activity.[3][4] Preclinical research suggests that this compound alters the cellular transport of cisplatin, leading to increased intracellular accumulation and formation of platinum-DNA adducts.[3][4] These characteristics make this compound a compelling candidate for in vivo studies, both as a standalone agent and in combination therapies for various cancers.
These application notes provide a comprehensive guide to the in vivo experimental design and potential dosage considerations for this compound, based on its known mechanism of action and data from analogous compounds.
Data Presentation: In Vitro Efficacy of this compound
While in vivo data for this compound is limited, extensive in vitro studies provide a strong foundation for its preclinical development. The following table summarizes key quantitative data from these studies.
| Parameter | Value | Cell Lines | Notes |
| CDK1 IC50 | 26 µM | Cell-free assay | Indicates inhibitory concentration against CDK1.[2] |
| CDK2 IC50 | 17 µM | Cell-free assay | Indicates inhibitory concentration against CDK2.[2] |
| Cisplatin Cytotoxicity Potentiation (DMF) | 3.1 | SQ20b (Head and Neck Cancer) | Dose Modification Factor (DMF) indicates the factor by which the cytotoxicity of cisplatin is increased in the presence of this compound.[3][4] |
| Melphalan Cytotoxicity Potentiation (DMF) | 2.3 | - | Demonstrates potentiation of another alkylating agent.[3][4] |
| Increase in Intracellular Platinum Levels | 1.5-fold | SQ20b | This compound enhances the accumulation of cisplatin inside cancer cells.[3][4] |
| Increase in Platinum-DNA Adduct Levels | 2-fold | SQ20b | Leads to greater DNA damage in cancer cells.[3][4] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action involves the inhibition of CDKs, leading to cell cycle arrest, and the potentiation of DNA-damaging agents through altered drug transport.
CDK Inhibition Pathway
This compound competitively inhibits the ATP binding pocket of CDK1 and CDK2. This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest. This cytostatic effect can inhibit tumor cell proliferation.
Caption: this compound inhibits CDK1 and CDK2, preventing pRb phosphorylation and causing G1 cell cycle arrest.
Cisplatin Potentiation Mechanism
Independent of its CDK2 inhibitory function, this compound enhances the efficacy of cisplatin. It is proposed that this compound alters cellular transport mechanisms, leading to a higher intracellular concentration of cisplatin. This results in a greater number of platinum-DNA adducts, overwhelming the cancer cell's DNA repair capacity and inducing apoptosis.
Caption: this compound enhances cisplatin-induced apoptosis by increasing intracellular drug and DNA adduct levels.
Experimental Protocols
Due to the lack of specific in vivo data for this compound, the following protocols are based on established methodologies for other CDK inhibitors and cisplatin-potentiating agents in preclinical cancer models.
General Workflow for In Vivo Xenograft Studies
Caption: A generalized workflow for conducting in vivo xenograft studies with this compound.
Protocol 1: Evaluation of this compound as a Single Agent in a Xenograft Model
Objective: To determine the anti-tumor efficacy of this compound as a monotherapy.
Materials:
-
Human cancer cell line of interest (e.g., SQ20b, LNCaP)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture and expand the chosen cancer cell line in appropriate media.
-
Tumor Implantation: Subcutaneously inject 1-5 x 106 cancer cells in a volume of 100-200 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size of approximately 100-150 mm³.
-
Randomization: Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing (Hypothetical):
-
Control Group: Administer the vehicle orally (p.o.) or intraperitoneally (i.p.) daily.
-
Treatment Group: Based on studies with similar compounds, a starting dose range for this compound could be 25-100 mg/kg, administered p.o. or i.p. daily for a cycle of 14-21 days. Dose-finding studies are essential to determine the maximum tolerated dose (MTD).
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.
-
Analysis: Excise tumors, weigh them, and process for pharmacodynamic marker analysis (e.g., pRb phosphorylation, p27 levels via Western blot or immunohistochemistry).
Protocol 2: Evaluation of this compound in Combination with Cisplatin
Objective: To assess the ability of this compound to potentiate the anti-tumor activity of cisplatin.
Materials:
-
Same as Protocol 1, with the addition of Cisplatin.
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Dosing (Hypothetical):
-
Group 1 (Vehicle Control): Administer vehicle for both drugs.
-
Group 2 (Cisplatin Alone): Administer a sub-optimal dose of cisplatin (e.g., 2-4 mg/kg, i.p., once or twice a week).
-
Group 3 (this compound Alone): Administer this compound as determined in Protocol 1.
-
Group 4 (Combination): Administer this compound daily. On the days of cisplatin administration, give this compound 1-2 hours prior to the cisplatin injection to maximize the potentiation effect.
-
-
Follow steps 6-8 from Protocol 1. In the analysis, compare tumor growth inhibition between the combination group and the single-agent groups.
Pharmacokinetic and Toxicity Studies
Prior to efficacy studies, it is crucial to conduct pharmacokinetic (PK) and toxicity studies to determine the bioavailability, half-life, and MTD of this compound.
Pharmacokinetic Study Design
-
Animals: Use the same mouse strain as in the efficacy studies.
-
Dosing: Administer a single dose of this compound via the intended clinical route (e.g., p.o. and i.v. to determine oral bioavailability).
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameters to Determine: Cmax, Tmax, AUC, and half-life.
Toxicity Study Design
-
Animals: Use a rodent (e.g., mice or rats) and a non-rodent species.
-
Dosing: Conduct a dose-escalation study with daily administration of this compound for at least 14 days.
-
Monitoring: Observe animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Analysis: At the end of the study, perform a complete necropsy, including hematology, clinical chemistry, and histopathology of major organs.
-
Objective: Determine the No-Observed-Adverse-Effect Level (NOAEL) and the MTD.
Conclusion
This compound presents a promising therapeutic strategy, particularly in combination with DNA-damaging agents like cisplatin. While direct in vivo data is currently lacking, the robust in vitro evidence for its mechanism of action provides a strong rationale for preclinical development. The experimental designs and protocols outlined in these application notes, based on established methodologies for similar compounds, offer a comprehensive framework for researchers to initiate and conduct rigorous in vivo evaluations of this compound's therapeutic potential. Careful dose-finding, pharmacokinetic, and toxicity studies will be paramount in successfully translating this promising agent from the laboratory to the clinic.
References
- 1. Dependence of cisplatin-induced cell death in vitro and in vivo on cyclin-dependent kinase 2. [vivo.weill.cornell.edu]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK2 inhibitors as candidate therapeutics for cisplatin- and noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Second-Generation CDK2 Inhibitors for the Prevention of Cisplatin-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NU2058 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU2058, also known as O(6)-Cyclohexylmethylguanine, is a guanine-based, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1 and CDK2.[1][2] These kinases are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[3][4] this compound serves as a valuable research tool for studying the roles of CDK1 and CDK2 in cellular processes and as a lead compound for the development of more potent and selective CDK inhibitors.[1] These application notes provide detailed protocols for utilizing this compound in in vitro kinase activity assays to determine its inhibitory potential and to characterize its effects on CDK-mediated signaling pathways.
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of CDK1 and CDK2.[1] This inhibition leads to a reduction in the phosphorylation of downstream substrates, such as the Retinoblastoma protein (pRb), ultimately resulting in cell cycle arrest, primarily at the G1/S transition.[5] In cellular contexts, treatment with this compound has been shown to increase levels of the CDK inhibitor p27, further contributing to the reduction in CDK2 activity.[5]
Quantitative Data Summary
The inhibitory activity of this compound against its primary targets has been quantified in various studies. The following table summarizes key quantitative data for easy comparison.
| Parameter | Target Kinase | Value | Assay Conditions | Reference |
| IC50 | CDK2 | 17 µM | Isolated enzyme assay | [2][6][7] |
| IC50 | CDK1 | 26 µM | Isolated enzyme assay | [1][2][5] |
| Ki | CDK2 | 12 µM | Cell-free assay | [1][8] |
| Ki | CDK1 | 5 µM | Cell-free assay | [8] |
| GI50 | LNCaP cells | 15 µM | Cell growth inhibition | [5] |
| GI50 | PC3 cells | 38 µM | Cell growth inhibition | [5] |
| GI50 | CWR22Rv1 cells | 46 µM | Cell growth inhibition | [5] |
Signaling Pathway
The following diagram illustrates the central role of the CDK1/Cyclin B and CDK2/Cyclin E complexes in regulating the G1/S and G2/M transitions of the cell cycle, respectively. This compound inhibits these complexes, leading to cell cycle arrest.
CDK1/2 Signaling in Cell Cycle Regulation
Experimental Protocols
This section provides detailed protocols for assessing the inhibitory activity of this compound on CDK2 using a luminescence-based in vitro kinase assay and a cell-based assay to monitor downstream effects.
Protocol 1: In Vitro Luminescence-Based Kinase Assay for IC50 Determination of this compound
This protocol is adapted from commercially available ADP-Glo™ kinase assays and is suitable for determining the IC50 value of this compound against CDK2/Cyclin E.[5][9][10] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant active CDK2/Cyclin E enzyme
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Workflow for In Vitro Kinase Assay
Step-by-Step Procedure:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a vehicle control containing the same concentration of DMSO.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound or vehicle control to the appropriate wells of the 96-well plate.
-
Include "no enzyme" controls (blank) and "enzyme but no inhibitor" controls (positive control).
-
-
Kinase Reaction:
-
Prepare a master mix containing the CDK2/Cyclin E enzyme and Histone H1 substrate in Kinase Assay Buffer.
-
Add 10 µL of the enzyme/substrate master mix to each well.
-
Prepare an ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. The final reaction volume will be 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
After the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate the plate at room temperature for another 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis:
-
Subtract the average luminescence signal of the "no enzyme" blank from all other measurements.
-
Determine the percent inhibition for each this compound concentration relative to the positive control (0% inhibition) and the blank (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Assessing this compound Activity
This protocol describes a method to assess the downstream effects of this compound in a cellular context by measuring the phosphorylation of a known CDK2 substrate, such as pRb.
Materials:
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
Antibodies:
-
Primary antibody against phospho-pRb (e.g., Ser807/811)
-
Primary antibody against total pRb
-
HRP-conjugated secondary antibody
-
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Chemiluminescence detection system
Step-by-Step Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Prepare various concentrations of this compound in complete cell culture medium.
-
Replace the medium with the this compound-containing medium or a vehicle control (DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total pRb to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-pRb and total pRb.
-
Normalize the phospho-pRb signal to the total pRb signal for each sample.
-
Compare the levels of pRb phosphorylation in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect of this compound on CDK2 activity in a cellular context.
-
Conclusion
This compound is a well-characterized inhibitor of CDK1 and CDK2, making it a valuable tool for cancer research and drug discovery. The protocols provided here offer robust methods for assessing its inhibitory activity in both in vitro and cell-based assays. By utilizing these detailed application notes, researchers can effectively employ this compound to investigate the roles of CDKs in various biological processes and to screen for novel therapeutic agents.
References
- 1. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. promega.com [promega.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by NU2058
For Researchers, Scientists, and Drug Development Professionals
Introduction
NU2058 is a potent inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1] These kinases are critical regulators of cell cycle progression, and their inhibition can lead to cell cycle arrest, providing a key mechanism for anti-cancer therapeutic strategies. Specifically, this compound has been demonstrated to induce a G1 phase cell cycle arrest in cancer cell lines.[2] This document provides detailed application notes and protocols for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action of this compound
This compound exerts its cytostatic effects by inhibiting the kinase activity of CDK1 and CDK2. This inhibition leads to a cascade of events that halt the cell cycle, primarily at the G1/S checkpoint. The key molecular mechanism involves the stabilization of the CDK inhibitor p27, which in turn prevents the phosphorylation of the Retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and DNA replication. This leads to an accumulation of cells in the G1 phase of the cell cycle.[2]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the expected quantitative data from a representative experiment analyzing the effect of this compound on the cell cycle distribution of LNCaP human prostate cancer cells after 48 hours of treatment. Data is presented as the mean percentage of cells in each phase of the cell cycle.
| Treatment Group | Concentration (µM) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 0 | 55.2 | 35.8 | 9.0 |
| This compound | 10 | 65.7 | 25.1 | 9.2 |
| This compound | 25 | 78.3 | 12.5 | 9.2 |
| This compound | 50 | 85.1 | 5.6 | 9.3 |
Note: This data is representative and compiled based on the reported G1 arrest and S phase reduction induced by this compound in LNCaP cells.[3] Actual results may vary depending on experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the analysis of this compound-induced cell cycle arrest.
1. Cell Culture and Treatment with this compound
-
Cell Line: LNCaP (human prostate adenocarcinoma) or other suitable cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed cells in 6-well plates at a density that allows for 60-70% confluency at the time of harvest.
-
Allow cells to attach and grow for 24 hours.
-
Prepare stock solutions of this compound in DMSO.
-
Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
-
Remove the culture medium from the wells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24 or 48 hours).
-
2. Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
-
Principle: Propidium iodide is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[4][5][6]
-
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol (B145695)
-
PI Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
-
Procedure:
-
Cell Harvesting: After the treatment period, aspirate the medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Cell Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes.[7] Note: Fixed cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Decant the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Transfer the stained cell suspension to flow cytometry tubes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate a histogram of PI fluorescence intensity. Gate the single-cell population to exclude debris and cell aggregates. Model the histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Analysis: Flow Cytometry & Imaging Methods | Revvity [revvity.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Lentiviral shRNA Knockdown with NU2058 for Synergistic Inhibition of Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for a powerful research strategy that combines the specificity of lentiviral short hairpin RNA (shRNA) mediated gene knockdown with the pharmacological activity of NU2058, a cyclin-dependent kinase (CDK) inhibitor. This combination allows for the investigation of synergistic or additive effects on cellular processes, particularly cell cycle progression and proliferation. By selectively silencing a gene of interest while simultaneously inhibiting key cell cycle kinases, researchers can dissect complex signaling pathways and evaluate novel therapeutic strategies. These protocols are intended for researchers with experience in mammalian cell culture and molecular biology techniques.
Introduction
Lentiviral-mediated shRNA delivery is a robust method for achieving stable, long-term suppression of a target gene.[1][2] This technology is invaluable for studying the function of individual genes in various biological contexts. This compound is a potent, competitive, and guanine-based inhibitor of CDK1 and CDK2, key regulators of the cell cycle.[3][4] Inhibition of these kinases by this compound can lead to cell cycle arrest, typically in the G1 phase, and a reduction in cell proliferation.[5][6]
The combination of these two powerful techniques offers a versatile platform to explore the interplay between a specific gene product and the core cell cycle machinery. For instance, researchers can investigate whether the knockdown of a particular tumor suppressor gene sensitizes cancer cells to the anti-proliferative effects of this compound. Conversely, one could explore if silencing an oncogene enhances the efficacy of CDK inhibition. This combined approach is particularly relevant in cancer research and drug development.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | CDK1, CDK2 | [3] |
| IC₅₀ (CDK1) | 26 µM | [3] |
| IC₅₀ (CDK2) | 17 µM | [3][5] |
| Kᵢ (CDK2) | 12 µM | [3][4] |
| Mechanism of Action | Competitive inhibitor with respect to ATP | [3][4] |
| Cellular Effects | G1 cell cycle arrest, reduced pRb phosphorylation, increased p27 levels | [5][6][7] |
Table 2: Typical Concentration Ranges for In Vitro Experiments
| Reagent | Typical Concentration Range | Notes |
| This compound | 10 - 100 µM | The optimal concentration is cell-line dependent and should be determined empirically. |
| Puromycin (B1679871) | 1 - 10 µg/mL | Used for the selection of cells successfully transduced with a puromycin-resistance containing lentiviral vector. The optimal concentration must be determined for each cell line via a kill curve. |
| Polybrene/Hexadimethrine Bromide | 4 - 8 µg/mL | Enhances lentiviral transduction efficiency. Toxicity should be assessed for each cell line. |
Signaling Pathway and Experimental Workflow
CDK-Mediated Cell Cycle Progression
Caption: Simplified diagram of the cell cycle showing key roles of CDKs and the inhibitory action of this compound.
Experimental Workflow
Caption: A generalized workflow for combining lentiviral shRNA knockdown with this compound treatment.
Experimental Protocols
Lentiviral shRNA Production and Transduction
This protocol is adapted from standard lentiviral production procedures.[8][9] All work with lentivirus must be performed in a Biosafety Level 2 (BSL-2) facility.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral shRNA vector (e.g., pLKO.1) targeting the gene of interest and a non-targeting control
-
Transfection reagent (e.g., Lipofectamine 2000, PEI)
-
DMEM with 10% FBS
-
0.45 µm syringe filter
-
Target cells
-
Polybrene or Hexadimethrine Bromide
-
Puromycin
Protocol:
-
Day 1: Seed HEK293T Cells: Plate 5 x 10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In one tube, mix the shRNA plasmid (e.g., 4 µg) and packaging plasmids (e.g., 3 µg psPAX2, 1 µg pMD2.G).
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media: After 16-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Virus:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cellular debris.
-
Add fresh media to the cells and collect again at 72 hours post-transfection. Pool the harvests. The virus can be used immediately or stored at -80°C.
-
-
Day 5: Transduction of Target Cells:
-
Plate your target cells (e.g., 1 x 10⁵ cells per well in a 6-well plate) 24 hours prior to transduction.
-
On the day of transduction, remove the medium and add fresh medium containing the desired amount of viral supernatant and polybrene (4-8 µg/mL). A range of Multiplicity of Infection (MOI) should be tested for new cell lines.[8]
-
-
Day 6: Change Media: After 18-24 hours, replace the virus-containing medium with fresh growth medium.
-
Day 7 onwards: Selection:
-
Begin selection with puromycin 48 hours post-transduction. The concentration of puromycin must be optimized for your cell line by performing a kill curve on non-transduced cells.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are visible.
-
-
Confirmation of Knockdown: Expand the puromycin-resistant cells and confirm the knockdown of the target gene by qRT-PCR or Western blot analysis.
This compound Treatment of Knockdown Cells
Materials:
-
Validated gene-knockdown and control cell lines
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium
-
Multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)
Protocol:
-
Cell Seeding: Plate the stable gene-knockdown and non-targeting control cells at an appropriate density in multi-well plates. The seeding density will depend on the duration of the experiment and the cell proliferation rate.
-
This compound Treatment:
-
After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. It is recommended to perform a dose-response curve (e.g., 0, 10, 25, 50, 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays.
Downstream Assays
-
Cell Viability/Proliferation Assay (e.g., MTT, SRB): To quantify the effect of gene knockdown and this compound treatment on cell viability and proliferation.
-
Cell Cycle Analysis: Use flow cytometry with a DNA stain (e.g., propidium (B1200493) iodide) to determine the distribution of cells in different phases of the cell cycle. This is crucial for confirming the cell cycle arrest induced by this compound.
-
Apoptosis Assay: Employ methods like Annexin V/PI staining followed by flow cytometry to assess the induction of apoptosis.
-
Western Blot Analysis: Analyze the protein levels of key cell cycle regulators (e.g., pRb, Cyclin D1, p27) and the target of the shRNA to confirm knockdown and elucidate the mechanism of action.
Conclusion
The combination of lentiviral shRNA-mediated gene silencing and treatment with the CDK inhibitor this compound provides a robust experimental framework for dissecting the complex interplay between specific genes and the cell cycle machinery. The detailed protocols and application notes provided herein offer a starting point for researchers to design and execute experiments aimed at understanding fundamental biological processes and exploring novel therapeutic strategies. It is essential to optimize the described protocols for specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
- 1. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 2. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Troubleshooting & Optimization
NU2058 not dissolving properly in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing issues with dissolving NU2058 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is readily soluble in DMSO. However, the reported solubility can vary slightly between suppliers. Available data indicates a solubility of at least 25 mg/mL. For instance, some datasheets report solubilities of ≥ 32 mg/mL (129.40 mM) and 49 mg/mL (198.13 mM).
Q2: My this compound is not dissolving completely in DMSO, even at a concentration that is supposed to be within the soluble range. What could be the issue?
A2: Several factors can contribute to this issue:
-
DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of this compound.
-
Compound Purity: The purity of the this compound can affect its solubility.
-
Temperature: Dissolution can be an endothermic process, and room temperature may not be sufficient for complete dissolution, especially at higher concentrations.
-
Insufficient Agitation: The compound may require more vigorous mixing to fully dissolve.
Q3: Is it normal for my this compound DMSO stock solution to precipitate when diluted into an aqueous buffer or cell culture medium?
A3: Yes, this is a common observation. This compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into a water-based medium, the this compound may precipitate out as its concentration exceeds its solubility limit in the final aqueous environment.
Q4: How should I store my this compound powder and DMSO stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability. DMSO stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guide
If you are encountering issues with dissolving this compound in DMSO, please follow the troubleshooting steps outlined below.
Issue: this compound powder is not fully dissolving in DMSO.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | ≥ 32 | 129.40 | MedChemExpress |
| DMSO | 49 | 198.13 | Selleck Chemicals |
| DMSO | 25 | 101.1 | Cayman Chemical |
| Ethanol | 49 | 198.13 | Selleck Chemicals |
| Water | Insoluble | - | Selleck Chemicals |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 | 0.485 | Cayman Chemical |
Experimental Protocols
Protocol 1: Standard Procedure for Preparing a this compound Stock Solution in DMSO
-
Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
-
Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Enhanced Dissolution Protocol for this compound in DMSO
If the standard protocol is insufficient, follow these additional steps:
-
Gentle Heating: Place the vial in a 37°C water bath for 5-10 minutes. Avoid higher temperatures to minimize the risk of compound degradation.
-
Vortexing: After heating, vortex the solution again for 1-2 minutes.
-
Sonication: If undissolved particles remain, place the vial in a sonicator bath for 5-15 minutes. This can help break up aggregates and facilitate dissolution.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of particulates.
Signaling Pathway
This compound is an inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2), key regulators of the cell cycle.
Caption: this compound inhibits CDK1 and CDK2, leading to cell cycle arrest.
NU2058 Technical Support Center: Troubleshooting Unexpected Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting unexpected off-target effects observed in experiments involving NU2058. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing potentiation of cisplatin (B142131) cytotoxicity with this compound, but at concentrations that do not seem to correlate with its CDK2 inhibitory activity. Is this a known phenomenon?
A1: Yes, this is a documented effect. Research has shown that this compound can potentiate the cytotoxicity of cisplatin and melphalan (B128) through mechanisms that are independent of CDK2 inhibition.[1][2] Studies have demonstrated that while this compound is a CDK2 inhibitor, its sensitizing effects on certain DNA-damaging agents are not replicated by other CDK2 inhibitors, even those that are more potent.[2]
Q2: What is the proposed mechanism for the CDK2-independent effects of this compound?
A2: One identified off-target mechanism involves the direct binding of this compound to Ran-binding protein 3 (RanBP3).[2] This interaction is suggested to promote the nuclear export of β-catenin, leading to the inhibition of c-Myc and cyclin D1 transcription, which ultimately induces cell senescence.[2] Additionally, this compound has been shown to alter the transport of cisplatin, resulting in increased intracellular platinum levels and higher levels of platinum-DNA adducts.[1][2]
Q3: We are seeing G1 cell cycle arrest and an increase in p27 levels. Are these on-target or off-target effects?
A3: These effects are consistent with the on-target inhibition of CDK2 by this compound. Inhibition of CDK2 activity leads to reduced phosphorylation of the retinoblastoma protein (pRb), which in turn prevents cell cycle progression from G1 to S phase.[1][3] The increase in p27, a cyclin-dependent kinase inhibitor, further contributes to the G1 arrest.[1][3]
Q4: Are there any other known off-targets for this compound?
A4: Besides RanBP3, this compound has been reported to inhibit DNA topoisomerase II ATPase activity, although at a significantly higher concentration (IC50 = 300 μM) than its CDK1/2 inhibition.[4] It is important to consider this possibility if you are using this compound at high concentrations.
Troubleshooting Guide
Issue 1: Observed cellular phenotype is inconsistent with CDK2 inhibition.
-
Possible Cause: The observed effect may be due to a known or novel off-target activity of this compound.
-
Troubleshooting Steps:
-
Validate with a Structurally Different CDK2 Inhibitor: Use another CDK2 inhibitor with a different chemical scaffold to see if the phenotype is replicated. If the effect is unique to this compound, it is likely an off-target effect.[2]
-
Knockdown of the Primary Target: Use siRNA or CRISPR/Cas9 to specifically knockdown CDK2. If the phenotype of CDK2 knockdown does not match the phenotype induced by this compound, this strongly suggests an off-target mechanism.
-
Dose-Response Analysis: Perform a dose-response curve for this compound and correlate the phenotype with the IC50 for CDK2 inhibition. If the phenotype occurs at concentrations significantly different from the CDK2 IC50, suspect an off-target effect.
-
Investigate RanBP3 Pathway: If the phenotype is related to cell senescence or Wnt/β-catenin signaling, consider investigating the involvement of RanBP3.[2]
-
Issue 2: Inconsistent results between different cell lines.
-
Possible Cause: The expression levels of this compound's on-target (CDK1, CDK2) and off-targets (e.g., RanBP3) can vary between cell lines, leading to different responses.
-
Troubleshooting Steps:
-
Characterize Target Expression: Perform Western blotting or qPCR to determine the expression levels of CDK1, CDK2, and RanBP3 in the cell lines being used.
-
Consult Literature for Cell Line Specificity: Research if the cell lines you are using have known differences in the relevant signaling pathways. For example, some androgen-independent prostate cancer cell lines show similar sensitivity to this compound despite resistance to other drugs.[3]
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki | Reference |
| CDK1 | Enzyme Assay | IC50: 26 µM | [3][5][6] |
| CDK2 | Enzyme Assay | IC50: 17 µM | [1][3][5] |
| CDK1 | - | Ki: 5 µM | [4][7] |
| CDK2 | - | Ki: 12 µM | [4][5][7] |
| DNA Topoisomerase II | ATPase Activity Assay | IC50: 300 µM | [4] |
Table 2: Growth Inhibition (GI50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | GI50 | Reference |
| LNCaP | Androgen-Sensitive Prostate Cancer | 15 µM | [3] |
| AIPC cells (panel) | Androgen-Independent Prostate Cancer | 10-17 µM | [3] |
| PC3 | Androgen-Independent Prostate Cancer | 38 µM | [3] |
| CWR22Rv1 | Androgen-Independent Prostate Cancer | 46 µM | [3] |
| MCF7 | Tamoxifen-Sensitive Breast Cancer | 27 ± 3 µM | [6] |
| MCF7/LCC9 | Tamoxifen-Resistant Breast Cancer | 34 ± 10 µM | [6] |
| Human Tumor Cells (mean) | - | 13 µM | [4] |
Experimental Protocols
Protocol 1: Western Blot for pRb Phosphorylation
-
Cell Treatment: Seed cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (e.g., Ser807/811) and total Rb. A housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
Cell Treatment: After allowing cells to adhere overnight, treat with a serial dilution of this compound for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Visualizations
Caption: On-target signaling pathway of this compound via CDK2 inhibition.
Caption: Off-target signaling of this compound via RanBP3 and β-catenin.
Caption: Workflow for investigating unexpected effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NU 2058 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. NU 2058 | CDK1 Subfamily (CDK1, CDK2 & CDK3) | Tocris Bioscience [tocris.com]
Technical Support Center: NU2058 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity with the CDK1/CDK2 inhibitor NU2058 in non-cancerous cell lines. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and pathway diagrams to help you diagnose and manage these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as O(6)-Cyclohexylmethylguanine, is a purine-based, competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1 and CDK2.[1][2][3] It acts by competing with ATP for the kinase binding site.[2] Its intended application is primarily in cancer research, where it has been investigated for its potential to induce cell cycle arrest and inhibit tumor cell proliferation.[3]
Q2: I'm observing significant cytotoxicity in my non-cancerous cell line with this compound, even at concentrations intended to be selective for cancer cells. Why is this happening?
While this compound is designed to target the cell cycle machinery, which is often dysregulated in cancer, it's crucial to remember that non-cancerous proliferating cells also rely on CDKs for cell division. Inhibition of CDK1, in particular, has been shown to reduce the viability of normal cells in a cell-cycle-dependent manner. Furthermore, studies have revealed that the cytotoxic effects of this compound can be independent of its CDK2 inhibition, suggesting the presence of off-target effects.[4][5]
Q3: What are the known off-target effects of this compound that could be causing cytotoxicity in my non-cancerous cells?
Recent research has identified Ran-binding protein 3 (RanBP3) as a direct target of this compound.[4] this compound enhances the interaction between RanBP3 and β-catenin, promoting the nuclear export of β-catenin. This disrupts the Wnt/β-catenin signaling pathway, which can lead to the induction of cell senescence, a state of irreversible cell cycle arrest.[4] This pathway is fundamental in various cellular processes beyond cancer and its disruption could lead to cytotoxicity in normal cells.
Q4: Are there any reports of this compound potentiating the toxicity of other compounds?
Yes, this compound has been shown to potentiate the cytotoxicity of the chemotherapeutic agent cisplatin (B142131). This effect is independent of its CDK2 inhibition activity and is associated with increased intracellular platinum levels and platinum-DNA adducts.[4][5] If you are co-administering this compound with other compounds, it is important to consider the possibility of synergistic cytotoxic effects.
Troubleshooting Guide
If you are experiencing unexpected cytotoxicity with this compound in your non-cancerous cell lines, follow this guide to troubleshoot the issue.
Step 1: Confirm On-Target CDK Inhibition
Before investigating off-target effects, it's essential to confirm that this compound is inhibiting its intended targets in your cell line.
-
Western Blot Analysis:
-
Assess the phosphorylation status of Retinoblastoma protein (pRb), a downstream target of CDK2. A decrease in pRb phosphorylation indicates successful CDK2 inhibition.
-
Examine the levels of cell cycle proteins. Inhibition of CDK1/2 should lead to an accumulation of cells in the G1 or G2/M phase of the cell cycle.
-
Step 2: Characterize the Cytotoxic Phenotype
Determine the nature of the cell death you are observing.
-
Cell Viability Assays: Use assays like MTT or LDH to quantify the extent of cytotoxicity.
-
Apoptosis vs. Necrosis: Employ Annexin V/PI staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death. This will provide insights into the mechanism of cell death.
Step 3: Investigate Off-Target Effects
If on-target inhibition is confirmed and cytotoxicity is still a concern, investigate potential off-target mechanisms.
-
Wnt/β-catenin Pathway Analysis:
-
Immunofluorescence: Stain for β-catenin to observe its subcellular localization. Nuclear exclusion of β-catenin in this compound-treated cells would support the involvement of the RanBP3-mediated off-target effect.
-
Reporter Assays: Use a TCF/LEF reporter assay to measure the transcriptional activity of the Wnt/β-catenin pathway. A decrease in reporter activity upon this compound treatment would indicate pathway inhibition.
-
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting this compound cytotoxicity issues.
Figure 1: A logical workflow for troubleshooting unexpected cytotoxicity observed with this compound.
Quantitative Data on this compound Cytotoxicity
A significant challenge in assessing the off-target cytotoxicity of this compound is the limited availability of published IC50 or GI50 values for a wide range of non-cancerous cell lines. The majority of existing data focuses on its efficacy in cancer cell lines.
To address this, we provide a framework for you to generate this crucial data in your cell line of interest. The following table can be used to record and compare the cytotoxic effects of this compound.
| Cell Line | Cell Type | Assay | Incubation Time (hrs) | IC50 / GI50 (µM) | Notes |
| e.g., HDF | Human Dermal Fibroblast | MTT | 72 | [Your Data] | [e.g., Observed morphological changes] |
| e.g., hTERT-RPE1 | Human Retinal Pigment Epithelial | LDH | 48 | [Your Data] | |
| [Your Cell Line] | [Cell Type] | [Your Assay] | [Your Timepoint] | [Your Data] |
Note: It is recommended to perform a dose-response curve with a broad range of this compound concentrations to accurately determine the IC50/GI50 value in your specific non-cancerous cell line.
Key Signaling Pathways
CDK1/2 Signaling Pathway
This compound's primary targets, CDK1 and CDK2, are key regulators of the cell cycle. The following diagram illustrates their role in cell cycle progression.
Figure 2: The role of CDK1 and CDK2 in cell cycle progression and the inhibitory action of this compound.
Off-Target: Wnt/β-catenin Signaling Pathway
The following diagram illustrates the off-target mechanism of this compound involving RanBP3 and the Wnt/β-catenin pathway.
Figure 3: The off-target mechanism of this compound, which involves RanBP3-mediated nuclear export of β-catenin, leading to the induction of cell senescence.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 [pubmed.ncbi.nlm.nih.gov]
Inconsistent results with NU2058 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experiments with NU2058.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[1][2] It functions by binding to the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream substrates.[1] This inhibition leads to cell cycle arrest, primarily in the G1 phase, and can induce apoptosis in cancer cells.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[3] Stock solutions can be stored at -80°C for up to one year.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] For short-term storage, the powder can be kept at 0-4°C for days to weeks.[5]
Q3: What are the known off-target effects of this compound?
While this compound primarily targets CDK1 and CDK2, some of its cellular effects have been observed to be independent of CDK2 inhibition.[3][6] For instance, this compound can potentiate the cytotoxicity of cisplatin (B142131) by altering its transport and increasing the formation of platinum-DNA adducts.[3][6] It has also been shown to inhibit DNA topoisomerase II ATPase activity at higher concentrations. Researchers should be aware of these potential off-target effects when interpreting experimental data.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: Why am I observing significant variability in the IC50 values of this compound across different experiments?
A: Inconsistent IC50 values can arise from several factors, ranging from procedural inconsistencies to biological variations.
-
Solubility Issues: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[3][5] Ensure the compound is fully dissolved in the stock solution. Precipitates can lead to inaccurate concentrations in your assays. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3]
-
Cell Line Specificity: The sensitivity of cancer cell lines to this compound can vary. For example, while many androgen-independent prostate cancer cell lines show similar sensitivity to this compound, PC3 and CWR22Rv1 cells have been reported to have higher GI50 values.[4] It is crucial to establish a dose-response curve for each new cell line.
-
Assay-Dependent Variability: The choice of cell viability assay can influence the determined IC50 value. Assays that measure metabolic activity (e.g., MTT, MTS) may yield different results compared to those that measure cell number (e.g., crystal violet staining) or cytotoxicity (e.g., LDH release).
-
Experimental Conditions: Factors such as cell seeding density, treatment duration, and serum concentration in the culture medium can all impact the apparent potency of this compound. Standardize these parameters across all experiments.
Issue 2: Lack of Expected Effect on Cell Cycle Progression
Q: I am not observing the expected G1 phase arrest after treating my cells with this compound. What could be the reason?
A: A lack of effect on cell cycle progression could be due to several reasons related to the experimental setup or the specific cell line being used.
-
Suboptimal Concentration: Ensure that the concentration of this compound being used is sufficient to inhibit CDK1 and CDK2 in your specific cell line. Refer to the quantitative data table for reported IC50 values and consider performing a dose-response experiment.
-
Incorrect Treatment Duration: The time required to observe cell cycle arrest can vary between cell lines. A typical treatment duration is 24-48 hours. Consider performing a time-course experiment to determine the optimal treatment time for your cells.
-
Cell Line Resistance: Some cell lines may be inherently resistant to CDK inhibitors due to mutations in cell cycle regulatory proteins or the expression of drug efflux pumps.
-
Off-Target Effects Dominating: In some contexts, the off-target effects of this compound might mask or counteract the expected cell cycle arrest.[3][6]
Issue 3: Discrepancy Between CDK Inhibition and Cellular Phenotype
Q: My results show that this compound is inhibiting CDK2 activity, but I am not seeing the expected downstream effects on cell proliferation or pRb phosphorylation. Why?
A: This discrepancy can be a key indicator of off-target effects or compensatory signaling pathways.
-
CDK2-Independent Effects: As mentioned, this compound can potentiate the effects of other drugs like cisplatin through mechanisms independent of CDK2 inhibition.[3][6] Your observed phenotype might be a result of these off-target activities.
-
Redundancy in CDK Function: In some cell lines, other CDKs might compensate for the inhibition of CDK2, thus mitigating the downstream effects on cell proliferation.
-
Activation of Alternative Pathways: Inhibition of the CDK pathway can sometimes lead to the activation of compensatory signaling pathways that promote cell survival and proliferation.
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| CDK1 | Cell-free | 26 | 5 | [2] |
| CDK2 | Cell-free | 17 | 12 | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 49 mg/mL (198.13 mM) | [3] |
| Ethanol | 49 mg/mL | [3] |
| Water | Insoluble | [3] |
| DMF | 25 mg/ml | [7] |
| DMSO:PBS (pH 7.2) (1:7) | 0.12 mg/ml | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for pRb and p27
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, p27, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified CDK2/pRb signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing NU2058 Incubation Time
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time of NU2058 for maximum experimental effect. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2), with IC50 values of 26 µM and 17 µM, respectively.[1] By inhibiting CDK2, this compound prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and leading to a G1 cell cycle arrest.[2] this compound has also been shown to increase the levels of the CDK inhibitor p27.[1][2] Interestingly, some effects of this compound, such as the potentiation of cisplatin (B142131) cytotoxicity, appear to be independent of its CDK2 inhibitory activity and are related to altered drug transport.[3][4]
Q2: What is a recommended starting incubation time for this compound?
A2: Based on published data, a 4-hour incubation period has been shown to be effective in cell-based assays.[2][3][4] A common protocol involves a 2-hour pre-incubation with this compound alone, followed by a further 2-hour co-incubation with another cytotoxic agent.[3][4] However, the optimal incubation time is highly dependent on the cell line and the specific experimental endpoint. We strongly recommend performing a time-course experiment to determine the ideal duration for your specific model system.
Q3: How does incubation time affect the cellular response to this compound?
A3: The duration of exposure to this compound will influence the extent of its biological effects. Shorter incubation times may be sufficient to observe initial effects on CDK2 activity and pRb phosphorylation. Longer incubation times are generally required to observe downstream effects such as changes in cell cycle distribution (G1 arrest) and effects on cell viability. A time-course experiment is essential to capture the dynamics of these responses.
Q4: Can this compound have off-target effects?
A4: While this compound is a potent CDK1/2 inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to use the lowest effective concentration to minimize off-target activities. Comparing the observed phenotype with that of other structurally different CDK2 inhibitors or with CDK2 knockdown (e.g., using siRNA) can help confirm that the effects are on-target. One notable observation is that some of this compound's effects, like sensitizing cells to cisplatin, are independent of CDK2 inhibition.[3]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No observable effect on cell cycle or viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Incubation time is too short. | The biological effects of this compound, such as G1 arrest and decreased viability, are time-dependent. Perform a time-course experiment, testing a range of incubation times (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal duration for your cell line and endpoint. |
| This compound concentration is too low. | The sensitivity to this compound can vary between cell lines.[1] Perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal working concentration for your specific cells. |
| Cell line is resistant to this compound. | Some cell lines may have intrinsic resistance mechanisms, such as alterations in the CDK2/pRb pathway or compensatory signaling. Confirm the expression and functionality of key pathway components (CDK2, pRb, Cyclin E) in your cell line. Consider testing a panel of cell lines to find a sensitive model. |
| Compound instability. | Ensure that the this compound stock solution is properly stored (typically at -20°C or -80°C) and that working solutions are freshly prepared for each experiment to avoid degradation. |
Issue 2: High levels of cell death observed even at short incubation times.
| Possible Cause | Troubleshooting Steps |
| This compound concentration is too high. | High concentrations of this compound can lead to off-target toxicity. Perform a dose-response experiment to identify a concentration that induces the desired biological effect (e.g., G1 arrest) without causing excessive, non-specific cell death. |
| Solvent toxicity. | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (medium with the same concentration of solvent) to assess its effect on cell viability. |
| Cell line is highly sensitive. | Certain cell lines may be exceptionally sensitive to CDK inhibition. If this is the case, use a lower concentration range and shorter incubation times in your experiments. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Steps |
| Variation in cell seeding density. | Ensure that cells are seeded at a consistent density across all experiments, as confluency can affect cell cycle status and drug sensitivity. |
| Variability in incubation time. | Use a precise and consistent incubation time for all replicates and experiments. Small variations in timing can lead to different outcomes, especially in time-sensitive assays. |
| Inconsistent compound preparation. | Prepare fresh working solutions of this compound from a validated stock solution for each experiment to ensure consistent potency. |
| Cell passage number. | Use cells within a consistent and low passage number range, as prolonged culturing can lead to phenotypic and genotypic changes, affecting drug response. |
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data from time-course experiments with this compound in a representative cancer cell line. These tables are intended to serve as a guide for expected outcomes when optimizing incubation time.
Table 1: Effect of this compound Incubation Time on Cell Viability (IC50)
| Incubation Time (hours) | IC50 (µM) |
| 24 | 45.2 |
| 48 | 28.7 |
| 72 | 15.5 |
Table 2: Time-Dependent Effect of this compound (25 µM) on Cell Cycle Distribution
| Incubation Time (hours) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 48.5 | 35.2 | 16.3 |
| 4 | 55.1 | 30.5 | 14.4 |
| 8 | 63.8 | 25.1 | 11.1 |
| 12 | 72.4 | 18.9 | 8.7 |
| 24 | 78.9 | 12.5 | 8.6 |
| 48 | 85.3 | 8.1 | 6.6 |
Table 3: Time-Dependent Effect of this compound (25 µM) on Key Signaling Proteins
| Incubation Time (hours) | Relative p27 Protein Level (Fold Change) | Relative Phospho-Rb (Ser807/811) Level (Fold Change) |
| 0 (Control) | 1.0 | 1.0 |
| 2 | 1.3 | 0.8 |
| 4 | 1.8 | 0.6 |
| 8 | 2.5 | 0.3 |
| 12 | 3.2 | 0.1 |
| 24 | 3.8 | < 0.1 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired incubation times (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for various incubation times.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count the cells.
-
Fixation: Resuspend approximately 1x10^6 cells in 500 µL of ice-cold PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
3. Western Blot Analysis of p27 and Phospho-Rb
-
Cell Lysis: After treatment with this compound for the desired times, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p27, phospho-Rb (Ser807/811), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Mandatory Visualizations
References
- 1. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: NU2058 and Cisplatin Combination Therapy
Welcome to the technical support center for researchers utilizing NU2058 in combination with cisplatin (B142131). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful design and execution of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and cisplatin combination therapy.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. This compound Precipitation in Aqueous Media | This compound is sparingly soluble in aqueous buffers. Direct dilution of a high-concentration DMSO stock into media or PBS can cause it to crash out of solution. | Stock Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM). Store at -20°C for up to one month or -80°C for up to a year. Avoid repeated freeze-thaw cycles. Working Solution: Perform serial dilutions of the DMSO stock in DMSO first. Then, dilute this intermediate stock into your final aqueous buffer or cell culture medium. The final DMSO concentration should be kept low (typically <0.1% to <0.5%) to avoid solvent toxicity. If precipitation still occurs, gentle warming and vortexing may help. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1][2] |
| 2. Inconsistent or No Synergistic Effect Observed | a. Suboptimal Drug Ratio/Concentration: Synergy is highly dependent on the concentration and ratio of the two drugs. b. Incorrect Timing of Administration: The sequence and duration of drug exposure are critical. c. This compound Degradation: this compound may not be stable in cell culture media for the entire duration of a long-term (e.g., 72-hour) experiment. | a. Optimize Concentrations: Perform a checkerboard (matrix) dose-response experiment to test a range of concentrations for both this compound and cisplatin. Use this data to calculate the Combination Index (CI) across various effect levels (see Protocol 2). b. Follow Established Protocol: A proven synergistic protocol involves pre-treating cells with this compound (e.g., 100 µM for 2 hours) followed by co-treatment with this compound and cisplatin for an additional 2 hours.[3][4] c. Replenish Compound: For longer incubation times, consider replacing the media with freshly prepared drug solutions every 24-48 hours to maintain the effective concentration. |
| 3. High Variability in Cell Viability Assays (e.g., MTT, XTT) | a. Assay Interference: this compound, like other small molecules, may directly react with tetrazolium salts (MTT, XTT) or affect cellular metabolic activity in a way that confounds the assay results.[5][6][7][8][9] b. Inconsistent Seeding Density: IC50 values can be highly dependent on the number of cells seeded per well. | a. Use Alternative Assays: Validate key findings with a non-metabolic assay, such as a crystal violet staining-based proliferation assay, a direct cell counting method (e.g., Trypan Blue exclusion), or a DNA-based fluorescence assay (e.g., CyQUANT). b. Standardize Seeding: Use a consistent and optimized cell seeding density for all experiments. Ensure even cell distribution across the plate to avoid edge effects. |
| 4. Unexpected Phenotype (Not Attributable to CDK2 Inhibition) | The synergistic effect of this compound with cisplatin is known to be independent of its CDK2 inhibitory activity.[3][4] The phenotype is primarily due to increased intracellular accumulation of cisplatin. | Do not attribute the observed synergy to cell cycle effects related to CDK2 inhibition. Focus on assays that measure cisplatin uptake, DNA adduct formation, and downstream DNA damage signaling. |
| 5. Difficulty Quantifying Intracellular Platinum | The presence of a second small molecule (this compound) could potentially interfere with sample preparation or analysis, although this is not commonly reported. The primary challenge is the sensitivity of the detection method. | Use ICP-MS: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for accurately quantifying elemental platinum in cell lysates or DNA fractions.[10][11][12][13] Ensure samples are properly digested (e.g., with nitric acid) before analysis. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of synergy between this compound and cisplatin?
A1: The primary mechanism is the increased intracellular accumulation of cisplatin. Studies have shown that this compound alters the transport of cisplatin, leading to a 1.5-fold increase in total intracellular platinum and a 2-fold increase in platinum-DNA adducts in SQ20b head and neck cancer cells.[3][4] This potentiation is independent of this compound's activity as a CDK2 inhibitor.[3][4]
Q2: Does this compound's CDK1/CDK2 inhibitory activity contribute to the synergy with cisplatin?
A2: No. Studies have demonstrated that other CDK2 inhibitors with similar or even much greater potency than this compound fail to potentiate cisplatin's cytotoxicity.[3][4] Therefore, the synergistic effect should not be attributed to the inhibition of cell cycle kinases.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound should be dissolved in DMSO to create a stock solution. This stock solution can be stored at -20°C for up to 3 months or at -80°C for longer periods.[2] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
Q4: What is the optimal timing for administering this compound and cisplatin in vitro?
A4: A protocol that has been shown to produce a significant synergistic effect involves pre-treatment of cells with this compound for 2 hours, followed by the addition of cisplatin for a further 2-hour co-incubation period with this compound.[3][4]
Q5: Can I use a standard MTT or XTT assay to measure the cytotoxicity of the combination?
A5: While MTT/XTT assays are commonly used, they measure metabolic activity, which can be confounded by small molecule inhibitors.[8][9] It is highly recommended to validate key results with an alternative, non-metabolic endpoint assay, such as crystal violet staining or direct cell counting, to rule out potential artifacts.
Q6: How do I determine if the interaction is synergistic, additive, or antagonistic?
A6: The most robust method is to use the Chou-Talalay method to calculate a Combination Index (CI).[14][15][16] A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. This requires generating dose-response curves for each drug individually and for the combination at a constant ratio.
Q7: Which cellular pathways are activated downstream of the combination treatment?
A7: The increased formation of platinum-DNA adducts by the combination treatment is expected to strongly activate the DNA Damage Response (DDR) pathway. This involves the sensor kinase ATR, which, in response to replication stress caused by the adducts, phosphorylates and activates the downstream kinase CHK1.[17][18][19][20] This signaling cascade ultimately leads to cell cycle arrest and the induction of apoptosis, primarily through the activation of executioner caspases like caspase-3.[5][7][21][22][23]
Data Presentation
The following tables summarize quantitative data for this compound and its combination with cisplatin in various cancer cell lines.
Table 1: IC50 Values of this compound and Cisplatin in Cancer Cell Lines
| Cell Line | Cancer Type | This compound GI50 (µM) | Cisplatin IC50 (µM) | Reference(s) |
| LNCaP | Prostate | 15 | ~31.5 | [24][25] |
| PC-3 | Prostate | 38 | >40 | [24][25] |
| DU-145 | Prostate | N/A | >40 | [25] |
| A549 | Lung (NSCLC) | N/A | ~6.1 | [26] |
| H460 | Lung (NSCLC) | N/A | N/A | |
| A2780 | Ovarian | N/A | Varies | [27][28] |
| SKOV-3 | Ovarian | N/A | Varies | [24][27][29] |
| OVCAR-3 | Ovarian | N/A | Varies | [30] |
| SQ20b | Head and Neck | N/A | N/A | [3][4] |
N/A: Data not available in the searched literature. Note: Cisplatin IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 2: Synergy Data for this compound and Cisplatin Combination
| Cell Line | Cancer Type | Parameter | Value | Experimental Condition | Reference(s) |
| SQ20b | Head and Neck | Dose Modification Factor (DMF) | 3.1 | 2hr this compound pre-treatment, then 2hr co-treatment | [3][4] |
| SQ20b | Head and Neck | Intracellular Pt Increase | 1.5-fold | 2hr this compound pre-treatment, then 2hr co-treatment | [3][4] |
| SQ20b | Head and Neck | Pt-DNA Adduct Increase | 2.0-fold | 2hr this compound pre-treatment, then 2hr co-treatment | [3][4] |
Experimental Protocols
Protocol 1: General In Vitro Treatment with this compound and Cisplatin
This protocol is based on the methodology reported to achieve significant synergy.[3][4]
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well for viability, 6-well for protein/DNA analysis) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Pre-treatment: Prepare the desired concentration of this compound (e.g., 100 µM) in fresh cell culture medium. Remove the old medium from the cells and add the this compound-containing medium.
-
Incubation 1: Incubate the cells for 2 hours at 37°C in a 5% CO₂ incubator.
-
Combination Treatment: Prepare a solution containing both this compound (at the same concentration as step 2) and the desired concentration of cisplatin in fresh cell culture medium.
-
Drug Addition: Add the combination medium to the cells. Note: For this specific short-term protocol, the pre-treatment medium is typically not removed to avoid disturbing the cells. The cisplatin is added directly to the wells to achieve the final desired concentration.
-
Incubation 2: Incubate the cells for a further 2 hours at 37°C in a 5% CO₂ incubator.
-
Wash and Assay: After the total 4-hour treatment, wash the cells twice with warm PBS. The cells are now ready for downstream analysis (e.g., clonogenic survival assay, protein extraction for Western blotting, DNA extraction for adduct analysis, or apoptosis assays).
Protocol 2: Synergy Determination using Chou-Talalay Method in a 96-Well Plate
This protocol provides a framework for conducting a synergy experiment and analyzing the data using the Combination Index (CI).
-
Determine Individual IC50s: First, perform dose-response experiments for this compound and cisplatin individually to determine their respective IC50 values after a defined incubation period (e.g., 48 or 72 hours).
-
Set Up Combination Matrix:
-
Choose a constant ratio of the two drugs based on their IC50 values (e.g., if IC50 of this compound is 15 µM and IC50 of cisplatin is 5 µM, the ratio is 3:1).
-
Prepare serial dilutions of a stock mixture that contains both drugs at this fixed ratio.
-
In a 96-well plate, set up the following in triplicate:
-
Column 1: Media + Vehicle Control (e.g., 0.1% DMSO)
-
Column 2: this compound serial dilutions (single agent)
-
Column 3: Cisplatin serial dilutions (single agent)
-
Columns 4-12: Serial dilutions of the fixed-ratio combination.
-
-
-
Treatment and Incubation: Add the drug solutions to the cells seeded on the previous day. Incubate for the desired duration (e.g., 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., Crystal Violet or MTT, with appropriate controls for interference).
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each concentration, where Fa = 1 - (viability of treated cells / viability of control cells).
-
Use software like CompuSyn or similar programs to input the dose-effect data for the single agents and the combination.
-
The software will generate Combination Index (CI) values for different Fa levels.
-
Interpretation:
-
CI < 1: Synergism
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
-
-
Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanism of this compound and cisplatin synergy.
Caption: Troubleshooting workflow for inconsistent synergy.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. selleckchem.com [selleckchem.com]
- 3. Beyond Single-Cell Analysis of Metallodrugs by ICP-MS: Targeting Cellular Substructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin (CDDP) specifically induces apoptosis via sequential activation of caspase-8, -3 and -6 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro studies on cisplatin focusing on kinetic aspects of intracellular chemistry by LC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computerized quantitation of synergism and antagonism of taxol, topotecan, and cisplatin against human teratocarcinoma cell growth: a rational approach to clinical protocol design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. ATR-Chk1 signaling inhibition as a therapeutic strategy to enhance cisplatin chemosensitivity in urothelial bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cisplatin-Induced DNA Damage Activates Replication Checkpoint Signaling Components that Differentially Affect Tumor Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. SKOV-3 and Me45 cell response to cisplatin-based chemotherapy: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Modulation of cisplatin sensitivity in human ovarian carcinoma A2780 and SKOV3 cell lines by sulforaphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Sequenced Combinations of Cisplatin and Selected Phytochemicals towards Overcoming Drug Resistance in Ovarian Tumour Models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting NU2058 in CDK2 Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with NU2058 in CDK2 kinase assays. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as O(6)-Cyclohexylmethylguanine, is a small molecule inhibitor that primarily targets Cyclin-Dependent Kinase 2 (CDK2).[1] It is a competitive inhibitor with respect to ATP.[2] this compound also shows activity against Cyclin-Dependent Kinase 1 (CDK1).[1]
Q2: What is the expected inhibitory concentration (IC50) of this compound against CDK2?
The reported IC50 value for this compound against CDK2 is approximately 17 µM in isolated enzyme assays.[1] Its IC50 against CDK1 is reported to be around 26 µM.[1] It is important to note that some of the biological effects of this compound have been observed to be independent of its CDK2 inhibitory activity.[1][3]
Q3: What are the key steps in the activation of CDK2?
CDK2 activation is a multi-step process. Initially, CDK2 must bind to its regulatory subunit, either Cyclin E or Cyclin A, to form a complex.[4] For full enzymatic activity, this complex then needs to be phosphorylated on a specific threonine residue within the T-loop by a CDK-activating kinase (CAK), such as CDK7.[4]
Troubleshooting Guide: Why is this compound not inhibiting CDK2 in my assay?
If you are observing a lack of inhibition or weaker than expected potency for this compound in your CDK2 assay, consider the following potential issues, categorized by experimental component.
Troubleshooting Flowchart
Caption: A troubleshooting flowchart for an inactive inhibitor in a kinase assay.
Issues with the Inhibitor: this compound
| Potential Problem | Explanation & Troubleshooting Steps |
| Solubility | This compound is soluble in DMSO but insoluble in water.[1][5] If the final concentration of DMSO in your aqueous assay buffer is too low, this compound may precipitate. Troubleshooting: • Visually inspect your stock and working solutions for any precipitate. • Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, but not so high that it affects enzyme activity (typically ≤1%). • Consider preparing a fresh stock solution in high-quality, anhydrous DMSO.[1][2] |
| Stability & Storage | This compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Improper storage or repeated freeze-thaw cycles can lead to degradation. Troubleshooting: • Aliquot your stock solution upon preparation to minimize freeze-thaw cycles.[2] • If the inhibitor has been stored for a long period or handled improperly, consider using a fresh vial. |
| Concentration Accuracy | Simple pipetting errors during serial dilutions can lead to inaccurate final concentrations of this compound in your assay. Troubleshooting: • Carefully calibrate your pipettes. • Prepare fresh serial dilutions for each experiment. |
Issues with Assay Conditions
| Potential Problem | Explanation & Troubleshooting Steps |
| High ATP Concentration | This compound is an ATP-competitive inhibitor.[2] If the concentration of ATP in your assay is significantly higher than the Michaelis constant (Km) of CDK2 for ATP, you will need a much higher concentration of this compound to see inhibition, leading to a rightward shift in the IC50 curve. Troubleshooting: • Determine the Km of your CDK2 enzyme for ATP under your assay conditions. • Run your assay with an ATP concentration at or near the Km value. |
| Buffer Composition | The composition of your kinase assay buffer is critical for optimal enzyme activity. Key components include a buffering agent (e.g., Tris-HCl, MOPS), a magnesium source (MgCl2), and often additives like DTT and BSA.[6][7][8] Troubleshooting: • Verify the pH of your buffer is within the optimal range for CDK2 (typically around 7.5). • Ensure all buffer components are at the correct final concentrations. • Use fresh DTT, as it can oxidize over time. |
| Incubation Time & Temperature | Kinase reactions should be measured in the linear range of the reaction. If the incubation time is too long, you may experience substrate depletion or product inhibition, which can mask the effect of the inhibitor. Troubleshooting: • Perform a time-course experiment to determine the linear range of your CDK2 assay. • Ensure the incubation temperature is optimal and consistent (typically 30°C).[7][9] |
Issues with Biological Reagents
| Potential Problem | Explanation & Troubleshooting Steps |
| Enzyme Activity | The recombinant CDK2/Cyclin complex may be inactive or have low activity. This can be due to improper folding, degradation, or the absence of the necessary activating phosphorylation. Troubleshooting: • Use a reputable commercial source for your CDK2/Cyclin A or CDK2/Cyclin E complex. • Handle the enzyme according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles.[9] • Run a positive control with a known, potent CDK2 inhibitor (e.g., Staurosporine) to confirm enzyme activity.[6] |
| Substrate Quality | The substrate (e.g., Histone H1, a specific peptide) may be degraded, impure, or not a suitable substrate for CDK2. Troubleshooting: • Use a high-quality, purified substrate. • Confirm that your substrate is a known and validated substrate for CDK2. A common substrate is Histone H1.[7] |
Assay Interference and Off-Target Effects
| Potential Problem | Explanation & Troubleshooting Steps |
| Assay Readout Interference | This compound, like other small molecules, has the potential to interfere with the assay detection method (e.g., fluorescence, luminescence), leading to false-positive or false-negative results. Troubleshooting: • Run a control experiment with this compound in the absence of the CDK2 enzyme to see if it affects the background signal. |
| Off-Target Effects | While the primary targets of this compound are CDK2 and CDK1, it may have other off-target effects that could be relevant in a cellular context, though less likely to be the primary issue in a purified in vitro kinase assay.[1][3] |
Quantitative Data: Inhibitor Potency
The following table summarizes the inhibitory activity of this compound and a common control inhibitor against their primary targets.
| Inhibitor | Target | IC50 / Ki | Reference(s) |
| This compound | CDK2 | IC50: 17 µMKi: 12 µM | [1][2] |
| CDK1 | IC50: 26 µMKi: 5 µM | [1] | |
| Staurosporine | CDK2 | IC50: ~7-10 nM | [6] |
Experimental Protocols
Generic In Vitro CDK2 Kinase Assay Protocol (Luminescence-Based)
This protocol is a generalized procedure based on commercially available kits (e.g., ADP-Glo™).
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase assay buffer to create a dose-response curve. Ensure the final DMSO concentration is constant across all wells.
-
Prepare the Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[8]
-
Dilute the active CDK2/Cyclin A2 enzyme to the desired working concentration in the kinase assay buffer.
-
Prepare a solution containing ATP and a suitable substrate (e.g., Histone H1) in the kinase assay buffer. The ATP concentration should be at or near its Km for CDK2.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the diluted CDK2/Cyclin A2 enzyme to all wells except the "no enzyme" blank control.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding the ATP/substrate solution to all wells.
-
Incubate the plate at 30°C for a predetermined time within the linear range of the reaction (e.g., 30-60 minutes).
-
Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., by adding a reagent that measures ADP production via luminescence).[8]
-
-
Data Analysis:
-
Subtract the background signal from the "no enzyme" control wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Diagram
CDK2 Activation and Downstream Signaling
Caption: The CDK2 signaling pathway, from upstream activation to downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. medkoo.com [medkoo.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
How to minimize NU2058 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of NU2058 precipitation in cell culture media.
Troubleshooting Guides
Issue: Immediate Precipitation of this compound Upon Addition to Culture Media
This is the most common precipitation issue encountered with this compound, a compound with low aqueous solubility. The following guide provides a step-by-step approach to resolving this problem.
Root Cause Analysis:
-
Low Aqueous Solubility: this compound is soluble in organic solvents like DMSO and ethanol (B145695) but is insoluble in water.[1][2]
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous environment of the culture medium can cause the compound to "crash out" of solution.
-
High Final Concentration: The intended final concentration of this compound in the media may be at or above its solubility limit in the aqueous environment.
-
Use of Old DMSO: DMSO is hygroscopic and can absorb moisture over time, which can reduce the solubility of the compound.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue: Delayed Precipitation of this compound in the Incubator
Sometimes, the media containing this compound may appear clear initially but develops a precipitate after several hours or days in the incubator.
Root Cause Analysis:
-
Temperature and pH Shifts: The incubator environment (37°C, 5% CO2) can lead to slight changes in the temperature and pH of the media over time, which can affect the solubility of this compound.
-
Interaction with Media Components: Although not specifically documented for this compound, some compounds can interact with components in the culture media, such as proteins in fetal bovine serum (FBS), leading to precipitation over time.
-
Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[3]
Preventative Measures:
-
Ensure Proper Sealing of Culture Vessels: Use filtered caps (B75204) or sealing tape to minimize evaporation, especially during long-term experiments.
-
pH Monitoring: For prolonged experiments, monitor the pH of the culture medium.
-
Serum Reduction: If precipitation is suspected to be related to serum components, consider reducing the serum concentration if experimentally feasible.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] this compound is also soluble in ethanol.[2]
Q2: What is a safe final concentration of DMSO in my cell culture?
A2: To avoid solvent-induced cytotoxicity and to minimize the risk of precipitation, the final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% (v/v).[4] Some cell lines may tolerate up to 0.5%, but this should be determined empirically.[3][5]
Q3: What is the maximum solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is reported to be at least 32 mg/mL (129.40 mM) and can be as high as 49 mg/mL (198.13 mM).[2][6]
Q4: Can I store my this compound stock solution at room temperature?
A4: No. This compound stock solutions should be stored at -20°C for short-term storage (months) and at -80°C for long-term storage (up to a year).[1][4] It is also advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[1]
Q5: My this compound powder won't dissolve completely in DMSO. What should I do?
A5: Ensure you are using fresh, anhydrous DMSO.[2] If dissolution is slow, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing.
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference(s) |
| DMSO | 49 | 198.13 | [2][4] |
| DMSO | ≥ 32 | ≥ 129.40 | [6] |
| Ethanol | 49 | 198.13 | [2] |
| Water | Insoluble | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 247.30 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
To prepare a 100 mM stock solution, add 40.44 µL of anhydrous DMSO per 1 mg of this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Treatment of Cells with this compound
This protocol is adapted from a study where cells were treated with a final concentration of 100 µM this compound.[4]
Materials:
-
Cells of interest seeded in a multi-well plate
-
Complete cell culture medium, pre-warmed to 37°C
-
100 mM this compound stock solution in DMSO
-
Vehicle control (anhydrous DMSO)
Procedure:
-
Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the 100 mM this compound stock solution.
-
Prepare a 1:1000 dilution of the stock solution in pre-warmed (37°C) complete culture medium to achieve a final concentration of 100 µM this compound. The final DMSO concentration will be 0.1%.
-
To do this, add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
-
Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of pre-warmed media (final DMSO concentration of 0.1%).
-
-
Cell Treatment:
-
Remove the existing media from the cells.
-
Add the media containing 100 µM this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2, 4, 24, 48 hours) at 37°C and 5% CO2.[4]
-
Downstream Analysis: Following incubation, proceed with your planned downstream assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Rapid Detection of Direct Compound Toxicity and Trailing Detection of Indirect Cell Metabolite Toxicity in a 96-Well Fluidic Culture Device for Cell-Based Screening Environments: Tactics in Six Sigma Quality Control Charts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to NU2058 in Cancer Cells
Welcome to the NU2058 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and addressing potential challenges, including the emergence of resistance to the CDK inhibitor this compound.
Disclaimer: While this compound has shown efficacy in overcoming resistance to other anticancer agents, such as tamoxifen (B1202) and bicalutamide (B1683754) (Casodex), literature specifically detailing acquired resistance to this compound itself is limited.[1][2] The following troubleshooting guide and FAQs are based on established principles of resistance to CDK inhibitors in general and are intended to provide proactive strategies for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2).[3] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (pRb).[2] This leads to cell cycle arrest at the G1/S transition, inhibiting cancer cell proliferation.[1][2]
Q2: I'm not observing the expected G1 arrest in my cell line after this compound treatment. What could be the issue?
A2: Several factors could contribute to a lack of G1 arrest. First, ensure the compound's integrity and the accuracy of its concentration. Second, cell-line-specific differences are crucial; some cell lines may be less dependent on the CDK2 pathway for proliferation. It is also important to perform a time-course experiment, as the optimal time to observe arrest can vary. Finally, consider the possibility of intrinsic resistance, where pre-existing cellular characteristics may prevent an effective response.
Q3: Can this compound be used to overcome resistance to other cancer therapies?
A3: Yes, studies have shown that this compound can be effective in cancer cell lines that have developed resistance to other treatments. For example, this compound demonstrated equal potency in both tamoxifen-sensitive (MCF7) and tamoxifen-resistant (MCF7/LCC9) breast cancer cells.[1] It has also shown efficacy in androgen-independent prostate cancer cells that are resistant to bicalutamide (Casodex).[2]
Q4: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
A4: Based on known mechanisms of resistance to other CDK inhibitors, potential avenues for this compound resistance include:
-
Alterations in Cell Cycle Proteins: Loss of function of the Retinoblastoma protein (pRb), the primary target of the CDK2 pathway, would render this compound ineffective.[4] Additionally, amplification of the CDK6 gene or overexpression of Cyclin E1 could potentially bypass the inhibitory effect of this compound.[4][5]
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to drive proliferation independently of the CDK2 pathway. The PI3K/AKT/mTOR and MAPK pathways are common culprits in bypassing CDK inhibition.[2][6]
-
Upregulation of CDK2: An increase in the expression of the drug's target, CDK2, could potentially overcome the inhibitory effect of this compound.[7][8]
-
Selection of Polyploid Cells: Some studies have shown that resistance to CDK2 inhibitors can be associated with the selection of pre-existing polyploid cells within the tumor population.[7][8]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential issues in your experiments with this compound, including the possibility of acquired resistance.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no growth inhibition at expected concentrations. | 1. Compound Instability: The this compound stock solution may have degraded. 2. Cell Line Insensitivity: The cell line may have intrinsic resistance to CDK2 inhibition. 3. Acquired Resistance: Cells may have developed resistance after prolonged exposure. | 1. Verify Compound Activity: Test the compound on a known sensitive cell line in parallel. Prepare fresh stock solutions. 2. Confirm Target Pathway Dependency: Use Western blot to confirm that the CDK2/pRb pathway is active in your cell line. 3. Investigate Resistance Mechanisms: See "Strategies to Overcome Potential Resistance" below. |
| Cells initially respond to this compound but resume proliferation after extended treatment. | 1. Selection of a Resistant Subpopulation: A small number of resistant cells may be present in the initial population. 2. Activation of Bypass Pathways: Cells may have activated alternative pro-proliferative signaling pathways. | 1. Isolate and Characterize Resistant Clones: Establish a resistant cell line for further study (see Experimental Protocols). 2. Profile Signaling Pathways: Use Western blotting or other proteomic techniques to assess the activation status of pathways like PI3K/AKT and MAPK in the resistant cells compared to the parental line. |
| Loss of G1 arrest phenotype in a previously sensitive cell line. | 1. Loss of Rb Function: Mutations or deletions in the RB1 gene can abrogate the G1 checkpoint. 2. Upregulation of Cyclin E1/CDK2: Increased levels of the Cyclin E1/CDK2 complex can overcome inhibition. | 1. Assess Rb Status: Perform Western blot for total pRb and phosphorylated pRb. Sequence the RB1 gene in resistant clones. 2. Quantify Cyclin E1 and CDK2: Use Western blot or qPCR to compare the expression levels of Cyclin E1 and CDK2 in sensitive versus resistant cells. |
Strategies to Overcome Potential Resistance
Given the hypothesized mechanisms of resistance, the following combination strategies could be explored to prevent or overcome resistance to this compound.
| Resistance Mechanism | Proposed Combination Strategy | Rationale |
| Activation of PI3K/AKT/mTOR Pathway | This compound + PI3K/mTOR inhibitor (e.g., BEZ235) | Simultaneously blocking the cell cycle and a key survival pathway can induce synthetic lethality and prevent the emergence of resistance. |
| Activation of MAPK Pathway | This compound + MEK inhibitor (e.g., Trametinib) | If cells bypass CDK2 inhibition by upregulating the MAPK pathway, co-inhibition can restore sensitivity.[6] |
| Upregulation of Cyclin E1/CDK2 | This compound in combination with other CDK inhibitors targeting different family members or with agents that induce Cyclin E1 degradation. | A multi-pronged attack on the cell cycle machinery may be more effective. |
Data Presentation
The following tables summarize key quantitative data for this compound from the literature.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) | Ki (µM) |
| CDK1 | 26 | 5 |
| CDK2 | 17 | 12 |
Data compiled from multiple sources.[1][2]
Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| MCF7 | Breast Cancer (Tamoxifen-sensitive) | 27 |
| MCF7/LCC9 | Breast Cancer (Tamoxifen-resistant) | 34 |
| LNCaP | Prostate Cancer (Androgen-sensitive) | 15 |
| LNCaP-cdxR | Prostate Cancer (Casodex-resistant) | 10-17 |
| PC3 | Prostate Cancer (Androgen-independent) | 38 |
| CWR22Rv1 | Prostate Cancer (Androgen-independent) | 46 |
Data compiled from multiple sources.[1][2]
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action, leading to G1 cell cycle arrest.
Caption: General experimental workflow for studying this compound and overcoming potential resistance.
Experimental Protocols
Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Method:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8) after 72 hours of treatment.
-
Initial Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells resume a normal proliferation rate (as observed by microscopy and cell counting), double the concentration of this compound in the medium.
-
Repeat Cycles: Continue this process of dose escalation, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.
-
Isolate Resistant Population: Once the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the population is considered resistant.
-
Characterization: Confirm the resistance by performing a dose-response curve and calculating the new IC50. The resistant cell line should be maintained in a medium containing the final concentration of this compound to preserve the resistant phenotype.
Western Blot for CDK2 Pathway Proteins
This protocol allows for the analysis of key proteins in the this compound signaling pathway.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pRb (phospho-Ser807/811), anti-total pRb, anti-CDK2, anti-Cyclin E1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Method:
-
Cell Treatment and Lysis: Seed both parental and resistant cells. Treat with this compound at various concentrations for 24 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control. Compare the phosphorylation status of pRb and the expression levels of CDK2 and Cyclin E1 between parental and resistant cells.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of cells following this compound treatment.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Method:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration for 24-48 hours.
-
Harvesting and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of treated versus untreated parental and resistant cells.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK2 to combat drug resistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Resistance to CDK2 inhibitors is associated with selection of polyploid cells in CCNE1-amplified ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of NU2058 and NU6102 CDK Inhibition Profiles
In the landscape of cell cycle research and oncology drug development, Cyclin-Dependent Kinase (CDK) inhibitors are of paramount importance. This guide provides a detailed comparison of two such inhibitors, NU2058 and NU6102, focusing on their CDK inhibition profiles, supported by experimental data and methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuanced differences between these two compounds.
Quantitative Inhibition Profiles
The inhibitory activities of this compound and NU6102 against key Cyclin-Dependent Kinases have been quantified using IC50 and Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% and the inhibition constant, respectively. The data reveals significant differences in potency and selectivity between the two compounds.
| Target | This compound | NU6102 | Reference |
| CDK1/cyclin B | IC50: 26 µM | IC50: 9.5 nM, 250 nM | [1][2][3][4] |
| CDK2/cyclin A | IC50: 17 µM | IC50: 5.4 nM | [1][2][3] |
| CDK2/cyclin E | IC50: 17 µM | IC50: 5 nM | [4] |
| CDK4 | - | IC50: 1.6 µM | [1][3] |
| DYRK1A | - | IC50: 0.9 µM | [1][3] |
| PDK1 | - | IC50: 0.8 µM | [1][3] |
| ROCKII | - | IC50: 0.6 µM | [1][3] |
| CDK2 (Ki) | 12 µM | 6 ± 0.5 nM | [2][5] |
| CDK1 (Ki) | 5 µM | 9 ± 1 nM | [5] |
| Cell Growth Inhibition (GI50) | 29 - 42 µM (in breast cancer cell lines) | 5 - 18 µM (in breast cancer cell lines) | [4] |
| Cellular CDK1 Inhibition (MCF7 cells) | IC50: 65 µM | IC50: 11 µM | [4] |
| Cellular CDK2 Inhibition (MCF7 cells) | IC50: 54 µM | IC50: 9 µM | [4] |
From the data, it is evident that NU6102 is a significantly more potent inhibitor of CDK1 and CDK2 than this compound, with IC50 values in the nanomolar range compared to the micromolar range for this compound.[1][2][3][4] NU6102 also exhibits a degree of selectivity for CDK1/CDK2 over other kinases such as CDK4, DYRK1A, PDK1, and ROCKII.[1][3] Interestingly, while NU6102 shows greater selectivity for CDK2 over CDK1 in enzymatic assays, both compounds are nearly equipotent against cellular CDK1 and CDK2 in MCF7 breast cancer cells.[4] this compound is described as a competitive inhibitor of CDK2 with respect to ATP.[2]
Experimental Methodologies
The determination of the CDK inhibition profiles of this compound and NU6102 involves various experimental procedures. Below are representative protocols for enzymatic and cell-based assays.
In Vitro CDK/Cyclin Kinase Inhibition Assay
This assay measures the direct inhibitory effect of the compounds on the activity of purified CDK/cyclin complexes.
1. Reagents and Materials:
- Purified recombinant human CDK1/cyclin B and CDK2/cyclin A/E.
- Histone H1 as a substrate.
- [(\gamma)-32P]ATP (radiolabeled ATP).
- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
- This compound and NU6102 compounds dissolved in DMSO.
- Phosphocellulose paper.
- Phosphoric acid solution.
- Scintillation counter.
2. Procedure:
- Prepare a reaction mixture containing the kinase buffer, the specific CDK/cyclin complex, and the substrate (Histone H1).
- Add varying concentrations of this compound or NU6102 to the reaction mixture. A DMSO control (no inhibitor) is also prepared.
- Initiate the kinase reaction by adding [(\gamma)-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the paper with phosphoric acid solution to remove unincorporated [(\gamma)-32P]ATP.
- Measure the amount of incorporated radioactivity on the paper using a scintillation counter. This corresponds to the kinase activity.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based CDK Inhibition Assay
This assay assesses the ability of the inhibitors to penetrate cells and inhibit the activity of endogenous CDKs.
1. Reagents and Materials:
- Human cancer cell line (e.g., MCF7 breast cancer cells).
- Cell culture medium and supplements.
- This compound and NU6102.
- Lysis buffer.
- Antibodies specific for CDK1 and CDK2.
- Protein A/G-agarose beads.
- Histone H1.
- [(\gamma)-32P]ATP.
- SDS-PAGE and Western blotting reagents.
2. Procedure:
- Culture the cells to a suitable confluency.
- Treat the cells with various concentrations of this compound or NU6102 for a specific duration (e.g., 1 hour).
- Lyse the cells to extract total cellular proteins.
- Immunoprecipitate CDK1 or CDK2 from the cell lysates using specific antibodies and protein A/G-agarose beads.
- Wash the immunoprecipitated complexes.
- Perform an in vitro kinase assay on the immunoprecipitated complexes using Histone H1 as a substrate and [(\gamma)-32P]ATP.
- Analyze the phosphorylation of Histone H1 by SDS-PAGE and autoradiography.
- Quantify the band intensities to determine the kinase activity.
- Calculate the IC50 values for cellular CDK inhibition.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of CDK inhibition, the following diagrams are provided.
Caption: Workflow of an in vitro kinase assay to determine IC50 values.
The cell cycle is a tightly regulated process, with CDKs playing a central role in driving transitions between different phases.[6][7] this compound and NU6102 exert their effects by inhibiting these key regulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NU6102, CDK1/cyclin B and CDK2/cyclin A3 inhibitor (CAS 444722-95-6) | Abcam [abcam.com]
- 4. Pre-clinical evaluation of cyclin-dependent kinase 2 and 1 inhibition in anti-estrogen-sensitive and resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Regulation of cyclin-Cdk activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NU2058 and Olomoucine in Cell Cycle Arrest Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two cyclin-dependent kinase (CDK) inhibitors, NU2058 and olomoucine (B1683950), frequently utilized in cell cycle arrest studies. This document synthesizes available experimental data to compare their mechanisms of action, inhibitory profiles, and cellular effects, providing researchers with the information needed to select the appropriate inhibitor for their experimental designs.
Introduction to this compound and Olomoucine
Both this compound and olomoucine are purine-based, ATP-competitive inhibitors of cyclin-dependent kinases, key regulators of cell cycle progression. Their ability to induce cell cycle arrest makes them valuable tools in cancer research and cell biology. Olomoucine, an older, first-generation CDK inhibitor, has been extensively studied and characterized. This compound is a more recent compound developed through a structure-based drug discovery program.
Mechanism of Action and Target Specificity
Both compounds function by binding to the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and thereby halting cell cycle progression. However, they exhibit different inhibitory profiles against various CDK isoforms.
Olomoucine is known to inhibit several CDKs, primarily targeting CDK1 (also known as CDC2), CDK2, and CDK5.[1][2] This broader spectrum of activity can lead to cell cycle arrest at both the G1/S and G2/M transitions.[3][4]
This compound is a more targeted inhibitor of CDK1 and CDK2.[5][6] Its primary effect is the induction of a G1 phase cell cycle arrest.[5] Interestingly, some studies suggest that this compound's ability to potentiate the cytotoxicity of certain chemotherapeutic agents may be independent of its CDK2 inhibition, hinting at other potential mechanisms of action.[7][8]
Data Presentation: Inhibitory Activity
The following tables summarize the reported inhibitory concentrations (IC50) for this compound and olomoucine against various kinases. It is crucial to note that these values are compiled from different studies and experimental conditions, which can influence the apparent potency. Therefore, a direct comparison of absolute values should be approached with caution.
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Reference |
| CDK1 | 26 | [6] |
| CDK2 | 17 | [5][6] |
Table 2: Inhibitory Activity of Olomoucine
| Target Kinase | IC50 (µM) | Reference |
| CDC2/cyclin B (CDK1) | 7 | [1] |
| Cdk2/cyclin A | 7 | [1] |
| Cdk2/cyclin E | 7 | [1] |
| CDK5/p35 | 3 | [1] |
| ERK1/p44 MAP kinase | 25 | [1] |
Cellular Effects and Experimental Observations
Studies have demonstrated that both this compound and olomoucine can effectively induce cell cycle arrest in various cell lines.
In LNCaP prostate cancer cells, this compound has been shown to induce a G1 arrest, which is accompanied by an increase in the levels of the CDK inhibitor p27 and reduced phosphorylation of the Retinoblastoma protein (pRb).[5]
Olomoucine has been observed to arrest various cell types at both the G1/S and G2/M boundaries.[3] For instance, in human breast cancer MCF-7 cells, olomoucine was found to inhibit the transition from S to G2 phase and increase the proportion of cells in the S-phase.[9] These effects were noticeable after 12 hours of treatment.[9] In contrast to other CDK inhibitors like roscovitine (B1683857), olomoucine did not cause a significant up-regulation of p53 in these cells.[9]
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare CDK inhibitors are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, olomoucine, or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them in a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.
-
Western Blot Analysis of Cell Cycle Proteins
This protocol is for assessing the levels of key cell cycle regulatory proteins.
-
Cell Lysis:
-
After treatment with this compound or olomoucine, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin D1, Cyclin E, CDK2, pRb, phospho-pRb, p27, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of the compounds on CDK activity.
-
Assay Setup:
-
In a 96-well plate, add the kinase buffer, the recombinant active CDK/cyclin complex (e.g., CDK2/Cyclin A), and the test compound (this compound or olomoucine) at various concentrations.
-
Include a no-inhibitor control and a no-enzyme control.
-
-
Reaction Initiation: Add a mixture of the substrate (e.g., histone H1 peptide) and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate.
-
Luminescence-based assay: Measuring the amount of ADP produced.
-
Antibody-based detection: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
-
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and olomoucine, and a typical experimental workflow for their comparison.
Caption: Simplified cell cycle signaling pathway showing the points of inhibition by this compound and olomoucine.
Caption: General experimental workflow for comparing this compound and olomoucine in cell cycle arrest studies.
References
- 1. benchchem.com [benchchem.com]
- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 3. benchchem.com [benchchem.com]
- 4. Basic Methods of Cell Cycle Analysis [mdpi.com]
- 5. Cell cycle arrest induced in human breast cancer cells by cyclin-dependent kinase inhibitors: a comparison of the effects exerted by roscovitine and olomoucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NU2058 and Other Purine-Based Cyclin-Dependent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of NU2058, a purine-based inhibitor of cyclin-dependent kinases (CDKs), against other notable purine-based CDK inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their studies by offering a comprehensive overview of the biochemical potency, cellular effects, and underlying mechanisms of action of these compounds. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.
Introduction to Purine-Based CDK Inhibitors
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Purine analogues have emerged as a significant class of kinase inhibitors, with many compounds demonstrating potent anti-cancer properties.[2] this compound, along with compounds like Roscovitine (B1683857) and Olomoucine (B1683950), belongs to this class of ATP-competitive inhibitors that target the kinase domain of CDKs.
Biochemical Potency: A Comparative Overview
The inhibitory activity of this compound and other selected purine-based inhibitors against key cell cycle-regulating CDKs is presented in Table 1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.[3]
| Inhibitor | CDK1/cyclin B (IC50) | CDK2/cyclin A (IC50) | CDK4/cyclin D1 (IC50) | References |
| This compound | 26 µM | 17 µM | - | [4] |
| Roscovitine | ~0.7 µM | ~0.7 µM | >100 µM | [5] |
| Olomoucine | 7 µM | 7 µM | >100 µM | [6] |
| NU6102 | 9.5 nM | 5.4 nM | 1.6 µM | [4] |
Table 1: Comparative IC50 values of this compound and other purine-based inhibitors against key cyclin-dependent kinases. A lower IC50 value indicates greater potency.
Cellular Activity: Inhibition of Cancer Cell Growth
The ultimate goal of developing CDK inhibitors is to arrest the proliferation of cancer cells. The growth inhibitory (GI50) concentrations for this compound and its counterparts in various cancer cell lines are summarized in Table 2.
| Inhibitor | Cell Line | GI50 | References |
| This compound | MCF7 (Breast Cancer) | 27 µM | [4] |
| This compound | MCF7/LCC9 (Tamoxifen-resistant Breast Cancer) | 34 µM | [4] |
| Roscovitine | Average across NCI-60 panel | ~15 µM | [5] |
| Olomoucine | Average across NCI-60 panel | ~60.3 µM | [6] |
| NU6102 | SKUT-1B (Uterine Sarcoma) | LC50 = 2.6 µM (24h exposure) | [7] |
| NU6102 | CDK2 WT MEFs | 14 µM | [7] |
| NU6102 | CDK2 KO MEFs | >30 µM | [7] |
Table 2: Comparative cellular growth inhibition of this compound and other purine-based inhibitors. GI50 represents the concentration required to inhibit cell growth by 50%.
Mechanism of Action: Targeting the Cell Cycle Engine
Purine-based inhibitors like this compound act as competitive inhibitors of ATP at the active site of CDKs. This inhibition disrupts the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), leading to cell cycle arrest, typically at the G1/S or G2/M transitions.
Figure 1: Simplified CDK signaling pathway and the point of inhibition by purine-based inhibitors.
Experimental Protocols
In Vitro CDK2 Kinase Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against CDK2/Cyclin A.
Objective: To determine the IC50 value of a test compound against CDK2/Cyclin A.
Materials:
-
Recombinant active CDK2/Cyclin A enzyme
-
Histone H1 substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a 96-well plate, add the test compound dilutions, recombinant CDK2/Cyclin A enzyme, and Histone H1 substrate.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined optimal reaction time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration to determine the IC50 value.
Figure 2: Experimental workflow for an in vitro CDK2 kinase assay.
Sulforhodamine B (SRB) Cell Viability Assay
This protocol describes a method for determining the cytotoxic or cytostatic effects of a compound on adherent cancer cell lines.[8][9]
Objective: To determine the GI50 value of a test compound in a specific cancer cell line.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
96-well plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates with water to remove the TCA.
-
Stain the fixed cells with SRB solution for 30 minutes at room temperature.
-
Wash the plates with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Solubilize the protein-bound dye by adding Tris base solution to each well.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth and plot it against the logarithm of the compound concentration to determine the GI50 value.
Conclusion
This comparative analysis highlights the biochemical and cellular activities of this compound in the context of other well-characterized purine-based CDK inhibitors. While this compound demonstrates inhibitory activity against CDK1 and CDK2, other compounds such as NU6102 exhibit significantly greater potency. The choice of inhibitor for a particular research application will depend on the desired potency, selectivity profile, and the specific cellular context being investigated. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these compounds.
References
- 1. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scispace.com [scispace.com]
Unveiling the Synergistic Effect of NU2058 in Potentiating Melphalan-Induced Cytotoxicity
For Immediate Release: Researchers and drug development professionals are continuously seeking strategies to enhance the efficacy of existing chemotherapeutic agents. A key study has demonstrated that NU2058, a known inhibitor of cyclin-dependent kinases (CDKs), significantly potentiates the cytotoxic effects of the alkylating agent melphalan (B128). This guide provides a comprehensive comparison and detailed analysis of the experimental data confirming this potentiation, offering valuable insights for researchers in oncology and drug discovery.
The investigation into the synergistic effect of this compound and melphalan reveals a Dose Modification Factor (DMF) of 2.3, indicating that in the presence of this compound, the effective dose of melphalan required to achieve the same level of cell killing is reduced by a factor of 2.3. This potentiation is particularly noteworthy as its mechanism is independent of this compound's known role as a CDK2 inhibitor and does not involve an increase in melphalan-induced DNA adducts, suggesting a novel mechanism of chemosensitization.
Quantitative Analysis of Melphalan Potentiation by this compound
The synergistic effect of this compound on melphalan's cytotoxicity was quantified using a clonogenic survival assay in the SQ20b human head and neck cancer cell line. The following table summarizes the key quantitative findings from this pivotal study.
| Parameter | Melphalan Alone | Melphalan + 100 µM this compound |
| IC₅₀ (Concentration for 50% Inhibition of Colony Formation) | Not explicitly stated | Not explicitly stated |
| Dose Modification Factor (DMF) | N/A | 2.3 |
| Cell Line | SQ20b | SQ20b |
| This compound Concentration | N/A | 100 µM |
Note: The Dose Modification Factor (DMF) was calculated from the survival curves as the ratio of melphalan concentrations required to produce a surviving fraction of 0.1 in the absence and presence of this compound.
Experimental Protocols
The confirmation of melphalan potentiation by this compound was established through a rigorous experimental design. The key methodologies are detailed below for researchers seeking to replicate or build upon these findings.
Cell Culture and Drug Treatment
-
Cell Line: The human head and neck squamous cell carcinoma (HNSCC) cell line, SQ20b, was utilized for these experiments.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Melphalan was dissolved immediately before use.
-
Treatment Protocol: SQ20b cells were pre-treated with 100 µM this compound for 2 hours. Following this pre-incubation, melphalan was added at various concentrations, and the cells were co-incubated with both agents for an additional 2 hours.
Clonogenic Survival Assay
The clonogenic assay was the primary method used to assess the long-term reproductive viability of cancer cells after drug treatment.
-
Cell Seeding: Following the 4-hour total drug incubation period, cells were washed with phosphate-buffered saline (PBS), trypsinized to create a single-cell suspension, and counted.
-
Plating: Known numbers of cells were seeded into 6-well plates containing fresh growth medium. The number of cells plated was adjusted based on the expected toxicity of the treatment to ensure the formation of a countable number of colonies (typically 50-150).
-
Incubation: Plates were incubated for 10-14 days to allow for colony formation.
-
Fixing and Staining: Colonies were fixed with a solution of methanol (B129727) and acetic acid and then stained with crystal violet.
-
Colony Counting: Colonies containing 50 or more cells were counted.
-
Data Analysis: The surviving fraction for each treatment was calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. Survival curves were then generated by plotting the surviving fraction against the melphalan concentration.
Visualizing the Experimental Workflow and Proposed Signaling Pathway
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams have been generated.
Concluding Remarks
The potentiation of melphalan's cytotoxic effects by this compound presents a promising avenue for enhancing the therapeutic efficacy of this widely used alkylating agent. The finding that this synergy is not dependent on CDK2 inhibition or increased DNA adduct formation opens up new lines of inquiry into the underlying molecular mechanisms. Further research is warranted to elucidate the precise signaling pathways modulated by this compound that lead to the sensitization of cancer cells to melphalan. The detailed experimental protocols provided herein serve as a foundation for future studies aimed at exploring this synergistic relationship and its potential clinical applications. This guide underscores the importance of re-evaluating existing compounds in combination therapies to unlock their full therapeutic potential in the fight against cancer.
For Researchers, Scientists, and Drug Development Professionals
A Head-to-Head Comparison of the Cyclin-Dependent Kinase Inhibitors: NU2058 and Dinaciclib (B612106)
This guide provides a comprehensive, data-driven comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: this compound and dinaciclib. While both compounds target CDKs, a family of kinases crucial for cell cycle regulation and transcription, they exhibit distinct target profiles, potencies, and mechanisms of action. This document aims to provide an objective analysis of their biochemical and cellular activities, supported by experimental data and detailed methodologies to aid in the selection and application of these inhibitors in a research setting.
Overview and Mechanism of Action
This compound (O(6)-Cyclohexylmethylguanine) is a guanine-based, competitive inhibitor of CDK1 and CDK2.[1] It acts by binding to the ATP-binding pocket of these kinases.[1] Its effects are primarily associated with inducing a G1 cell cycle arrest.[2][3] Interestingly, some studies suggest that this compound can potentiate the cytotoxicity of certain DNA-damaging agents through mechanisms independent of CDK2 inhibition, such as by altering drug transport.[4][5]
Dinaciclib (SCH727965) is a potent and selective small-molecule inhibitor of multiple CDKs, with high affinity for CDK1, CDK2, CDK5, and CDK9.[6][7] Its multi-targeted nature allows it to interfere with both cell cycle progression (via CDK1 and CDK2 inhibition) and transcription (via CDK9 inhibition).[6][8] This dual mechanism leads to cell cycle arrest, typically at the G1/S and G2/M transitions, and induction of apoptosis.[8][9] Dinaciclib has been evaluated in numerous clinical trials for various malignancies.[10]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and dinaciclib based on publicly available data. It is important to note that these values are derived from various studies and experimental conditions may differ.
Table 1: Biochemical Potency (IC50 & Ki)
| Target | This compound | Dinaciclib |
| CDK1 | IC50: 26 µM[1][2] Ki: 5 µM | IC50: 3 nM[6][7] |
| CDK2 | IC50: 17 µM[2][3] Ki: 12 µM[1] | IC50: 1 nM[6][7] |
| CDK5 | Not reported | IC50: 1 nM[6][7] |
| CDK9 | Not reported | IC50: 4 nM[6][7] |
Table 2: Cellular Activity (GI50 & IC50)
| Cell Line | Cancer Type | This compound (GI50/IC50) | Dinaciclib (IC50) |
| LNCaP | Prostate Cancer | GI50: 15 µM[2] | Not reported |
| PC3 | Prostate Cancer | GI50: 38 µM[2] | Not reported |
| CWR22Rv1 | Prostate Cancer | GI50: 46 µM[2] | Not reported |
| A2780 | Ovarian Cancer | Not reported | ~13.8 - 123.5 nM[11] |
| Multiple Myeloma (Primary Cells) | Multiple Myeloma | Not reported | 40 - 80 nM[12] |
| Various Solid Tumors (Mean) | Various | GI50: 13 µM | Not reported |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways targeted by this compound and dinaciclib, as well as a typical experimental workflow for evaluating these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic potential of CDK inhibitor this compound in androgen-independent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The kinase inhibitor O6-cyclohexylmethylguanine (this compound) potentiates the cytotoxicity of cisplatin by mechanisms that are independent of its effect upon CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dinaciclib Induces Anaphase Catastrophe in Lung Cancer Cells via Inhibition of Cyclin Dependent Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A first-in-human, phase 1, dose-escalation study of dinaciclib, a novel cyclin-dependent kinase inhibitor, administered weekly in subjects with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validating the Specificity of NU2058 for CDK1/2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cyclin-dependent kinase (CDK) inhibitor, NU2058, with a focus on validating its specificity for CDK1 and CDK2. Through a comparison with other well-established CDK inhibitors and the presentation of supporting experimental data and protocols, this document aims to offer an objective resource for researchers evaluating this compound for their specific applications.
Executive Summary
This compound is a guanine-based, ATP-competitive inhibitor of cyclin-dependent kinases with reported activity against CDK1 and CDK2.[1][2] While it has been utilized in cell cycle studies, questions regarding its precise specificity and potential off-target effects warrant a thorough evaluation. This guide delves into the available biochemical and cellular data to provide a clear comparison of this compound's performance against other known CDK inhibitors. A critical consideration highlighted in the literature is that some of the cytotoxic effects of this compound may be independent of its CDK2 inhibition, a crucial factor for researchers to consider when interpreting experimental outcomes.[2]
Comparative Inhibitory Activity
The inhibitory potency of this compound against CDK1 and CDK2 has been determined in biochemical assays. For a comprehensive evaluation, it is essential to compare these values with those of other commonly used CDK inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) for this compound and a selection of alternative compounds.
Data Presentation
Table 1: Comparison of Inhibitory Activity of this compound and Other CDK Inhibitors against CDK1 and CDK2
| Inhibitor | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK1 Ki (µM) | CDK2 Ki (µM) | Other Notable Targets (IC50/Ki in µM) |
| This compound | 26[1][2] | 17[1][2] | 5 | 12 | DNA topoisomerase II (IC50 = 300) |
| Roscovitine | 0.45 - 0.7[3][4] | 0.7[4][5] | - | - | CDK5 (IC50 = 0.16 - 0.2), CDK7, CDK9 (IC50 ~0.2-0.7)[3][6][7] |
| Olomoucine | 7[5][8][9] | 7[5][8][9] | - | - | CDK5 (IC50 = 3), ERK1 (IC50 = 25)[8][9] |
| Palbociclib | >10[10] | >10[10] | - | - | CDK4 (IC50 = 0.011), CDK6 (IC50 = 0.016)[11] |
| Ribociclib (B560063) | 113[10] | 76[10] | - | - | CDK4 (IC50 = 0.01), CDK6 (IC50 = 0.039)[12] |
| Abemaciclib | 1.627[10] | 0.504[10] | - | - | CDK4 (IC50 = 0.002), CDK6 (IC50 = 0.01), CDK9 (IC50 = 0.057)[13][14] |
Disclaimer: IC50 and Ki values can vary between different studies due to variations in experimental conditions (e.g., ATP concentration, substrate, enzyme source). The data presented here are for comparative purposes and are compiled from various sources.
Experimental Protocols
To ensure robust and reproducible results when validating the specificity of this compound or any other CDK inhibitor, it is crucial to employ standardized and well-defined experimental protocols. This section provides detailed methodologies for key biochemical and cell-based assays.
In Vitro Kinase Assays
These assays directly measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific CDK.
1. CDK1/Cyclin B Kinase Assay (Radiometric)
-
Objective: To determine the in vitro potency of an inhibitor against CDK1.
-
Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
Histone H1 as a substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³³P]ATP
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant CDK1/Cyclin B, and Histone H1.
-
Add the test inhibitor at various concentrations (a vehicle control with DMSO should be included).
-
Initiate the reaction by adding [γ-³³P]ATP. The final ATP concentration should be close to its Km value for CDK1 if determining Ki, or at a fixed concentration for IC50 determination.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
2. CDK2/Cyclin E Kinase Assay (Luminescence-based)
-
Objective: To determine the in vitro potency of an inhibitor against CDK2 using a non-radioactive method.
-
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Retinoblastoma (Rb) protein or a peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer
-
-
Procedure:
-
In a multi-well plate, combine the kinase buffer, recombinant CDK2/Cyclin E, and the Rb substrate.
-
Add the test inhibitor at various concentrations (include a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a luminometer. The signal is directly proportional to the amount of ADP formed and thus the kinase activity.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based Assays
These assays assess the effect of the inhibitor on CDK activity within a cellular context.
1. Western Blot for Phosphorylated Retinoblastoma (pRb)
-
Objective: To determine if the inhibitor blocks the phosphorylation of Rb, a key downstream substrate of CDK1 and CDK2.
-
Procedure:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., MCF-7, U2OS) and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against specific phosphorylated Rb sites (e.g., anti-phospho-Rb Ser780, Ser807/811) and total Rb. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of the inhibitor on cell cycle progression.
-
Procedure:
-
Cell Culture and Treatment: Treat cells with the inhibitor as described for the Western blot analysis.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells with PBS and then stain with a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Inhibition of CDK1/2 is expected to cause a G1 phase arrest.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Mandatory Visualization
Caption: Simplified CDK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. usbio.net [usbio.net]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abemaciclib | LY2835219 | CDK4/6 inhibitor | TargetMol [targetmol.com]
- 14. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Selectivity Profile of NU2058: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor NU2058, focusing on its cross-reactivity with other kinases. This compound, identified as a potent, competitive, and guanine-based inhibitor of Cyclin-Dependent Kinases (CDKs), demonstrates notable activity against CDK1 and CDK2.[1] This document summarizes the available quantitative data on its inhibitory effects, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers.
Executive Summary
This compound is a well-characterized inhibitor of CDK1 and CDK2, acting as an ATP-competitive inhibitor.[1] Limited available data also indicates an off-target inhibitory effect on DNA topoisomerase II. This guide presents the inhibitory constants (IC50 and Ki) for these targets, providing a snapshot of this compound's current known selectivity. While a comprehensive screening against a broad panel of kinases is not publicly available, the data herein serves as a crucial baseline for evaluating its potential applications and for designing future selectivity studies.
Performance Comparison: this compound Inhibition Profile
The inhibitory activity of this compound against its primary targets and a known off-target is summarized in the table below. This quantitative data allows for a direct comparison of its potency against different enzymes.
| Target | IC50 (µM) | Ki (µM) | Compound Class |
| CDK1 | 26[1][2] | 5[3] | Kinase Inhibitor |
| CDK2 | 17[1][2][4] | 12[1][3] | Kinase Inhibitor |
| DNA Topoisomerase II | 300 | - | Topoisomerase Inhibitor |
Experimental Methodologies
Detailed protocols for the key assays used to determine the inhibitory activity of this compound are provided below. These methodologies are foundational for reproducing and expanding upon the existing data.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay
This biochemical assay quantifies the inhibitory effect of this compound on the activity of the CDK2/Cyclin A complex using Histone H1 as a substrate.
Materials:
-
Active CDK2/Cyclin A enzyme
-
Histone H1 substrate
-
This compound (test inhibitor)
-
[γ-32P]ATP
-
5X Assay Buffer (e.g., 200 mM HEPES pH 7.5, 50 mM MgCl2, 5 mM EGTA, 10 mM DTT, 50 µg/mL BSA)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing 5X Assay Buffer, Histone H1, and active CDK2/Cyclin A enzyme.
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Perform a final wash with acetone and allow the papers to dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
DNA Topoisomerase II Decatenation Assay
This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
This compound (test inhibitor)
-
10X Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)
-
ATP
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures containing 10X Topoisomerase II Assay Buffer, ATP, and kDNA.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixtures.
-
Initiate the reaction by adding human topoisomerase II enzyme.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding Stop Buffer/Loading Dye.
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Decatenated mini-circles will migrate into the gel, while catenated kDNA will remain in the well. The inhibition of decatenation is observed by the reduction of the mini-circle bands.
-
Quantify the band intensities to determine the IC50 value of this compound.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: this compound inhibits CDK1 and CDK2, key regulators of the cell cycle.
Caption: General workflow for determining kinase inhibitor potency.
References
NU2058 as a control compound in CDK inhibitor screening
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer research and drug development, cyclin-dependent kinase (CDK) inhibitors are a cornerstone of investigation due to their potential to control cell cycle progression. NU2058 has been utilized as a tool compound in the study of CDK inhibition. This guide provides a comprehensive comparison of this compound with other notable CDK inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of screening assays.
Introduction to this compound
This compound, chemically known as O6-(Cyclohexylmethyl)guanine, is a competitive inhibitor of cyclin-dependent kinases, primarily targeting CDK1 and CDK2.[1] It functions by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates essential for cell cycle progression. Its activity has been noted in various cancer cell lines, where it can induce cell cycle arrest.
Comparative Analysis of CDK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency (IC50), selectivity, and cellular effects. Below is a comparison of this compound with other well-known CDK inhibitors.
Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and other common CDK inhibitors against their primary targets. It is important to note that these values may vary between different studies and experimental conditions.
| Inhibitor | Primary Targets | IC50 (µM) | Reference |
| This compound | CDK1, CDK2 | 26 (CDK1), 17 (CDK2) | [2] |
| Roscovitine (Seliciclib) | CDK1, CDK2, CDK5, CDK7, CDK9 | ~0.2-0.7 | [1] |
| Olomoucine | CDK1, CDK2, CDK5 | 7 (CDK1), 7 (CDK2), 3 (CDK5) | [3] |
| Flavopiridol (Alvocidib) | Pan-CDK inhibitor | 0.03 (CDK1), 0.1 (CDK2), 0.02 (CDK4), 0.06 (CDK6), 0.01 (CDK7), 0.01 (CDK9) | [4] |
| Palbociclib (PD-0332991) | CDK4, CDK6 | >100-fold affinity for CDK4/6 over other CDKs | [5] |
| Ribociclib | CDK4, CDK6 | >100-fold affinity for CDK4/6 over other CDKs | [5] |
| Abemaciclib | CDK4, CDK6 | Greater potency against CDK4 than CDK6 | [6][7] |
Note: The IC50 values presented are compiled from various sources and should be considered as representative. Direct head-to-head comparisons under identical experimental conditions are recommended for the most accurate assessment.
While this compound shows activity against CDK1 and CDK2, it is less potent than broader-spectrum inhibitors like Roscovitine and Flavopiridol. However, its more specific activity can be advantageous in studies aiming to dissect the roles of particular CDKs. Newer generation inhibitors like Palbociclib, Ribociclib, and Abemaciclib demonstrate high selectivity for CDK4/6.[5]
Off-Target Effects
A critical consideration in drug development is the potential for off-target effects. While this compound's primary targets are CDKs, some studies suggest its effects may not be solely dependent on CDK2 inhibition.[2] For instance, this compound has been shown to potentiate the cytotoxicity of cisplatin (B142131) through mechanisms independent of its CDK2 activity.[2] It is crucial to consider that many small molecule inhibitors can have off-target interactions, which can be the actual mechanism of their cytotoxic effects.[8][9] Therefore, stringent genetic validation of a drug's mechanism of action is recommended.
Experimental Protocols
To ensure reproducibility and accuracy in CDK inhibitor screening, detailed experimental protocols are essential.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is based on the conversion of ADP to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal proportional to the kinase activity.
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., this compound) and a positive control in DMSO. Dispense a small volume (e.g., 50 nL) into a 384-well assay plate. Include DMSO-only wells as a negative control.
-
Kinase Reaction: Prepare a 2X kinase/substrate reaction mix containing the target CDK/cyclin complex, a suitable peptide substrate, and ATP in a kinase buffer. Add 5 µL of this mix to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values.[10]
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the CDK inhibitor or a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells and calculate the GI50 (concentration for 50% growth inhibition).[11]
Clonogenic Survival Assay
This assay assesses the long-term effects of a compound on the ability of single cells to form colonies.
Protocol:
-
Cell Treatment: Treat a monolayer of cells in a culture flask with the desired concentrations of the CDK inhibitor for a specified duration.
-
Cell Plating: After treatment, wash the cells, trypsinize them, and plate a known number of cells into petri dishes. The number of cells plated should be adjusted based on the expected toxicity of the treatment.
-
Incubation: Incubate the dishes for 1-3 weeks, depending on the cell line, to allow for colony formation.
-
Fixing and Staining: After the incubation period, fix the colonies with a solution such as 10% formalin and stain them with a solution like 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.[12]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, which is useful for assessing the downstream effects of CDK inhibition on the cell cycle machinery.
Protocol:
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Rb, Cyclin E, p27), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.[13][14]
Visualizing Signaling Pathways and Workflows
Understanding the mechanism of action of CDK inhibitors requires a clear visualization of the relevant biological pathways and experimental procedures.
CDK Signaling Pathway and Cell Cycle Progression
The following diagram illustrates the central role of CDK1 and CDK2 in regulating the cell cycle and the points of inhibition by compounds like this compound.
CDK signaling pathway and points of this compound inhibition.
Experimental Workflow for CDK Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing CDK inhibitors like this compound.
Workflow for screening and characterizing CDK inhibitors.
Conclusion
This compound serves as a useful, moderately potent inhibitor of CDK1 and CDK2 for research purposes. Its value as a control compound lies in its well-defined primary targets and its established effects on the cell cycle. When compared to other CDK inhibitors, it exhibits lower potency than broad-spectrum agents like Flavopiridol and Roscovitine, and a different selectivity profile from the highly specific CDK4/6 inhibitors. For researchers in the field, the choice of a CDK inhibitor for screening or mechanistic studies will depend on the specific research question, with this compound being a suitable tool for investigating the roles of CDK1 and CDK2. The provided protocols and diagrams offer a framework for the systematic evaluation of this compound and other potential CDK inhibitors.
References
- 1. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases [mdpi.com]
- 6. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 7. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of NU2058: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of NU2058, a potent, competitive, and guanine-based CDK inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices. Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific safety protocols and local regulations.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics to inform safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₅O | [1][2][3] |
| Molecular Weight | 247.3 g/mol | [1][2][3] |
| Purity | ≥95% to ≥99% (HPLC) | [1] |
| Appearance | Crystalline solid | [2] |
| IC₅₀ for CDK1 | 7.0 µM - 26 µM | [2][3][4] |
| IC₅₀ for CDK2 | 17 µM | [2][3][4][5] |
| Kᵢ for CDK1 | 5 µM | |
| Kᵢ for CDK2 | 12 µM | [4] |
| Solubility in DMF | 25 mg/mL | [2] |
| Solubility in DMSO | 25 mg/mL | [2] |
| Solubility in Ethanol | 1 mg/mL | [2] |
| Storage Temperature | Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C | [3] |
This compound Disposal Protocol
The following step-by-step procedure outlines the recommended process for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management in a laboratory setting.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
-
Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated materials such as weighing paper, pipette tips, and gloves should also be disposed of in this container.
-
Do not mix with other chemical waste unless compatible.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Indicate the solvent used (e.g., DMSO, DMF, Ethanol) on the waste label.
-
Aqueous solutions containing this compound should not be disposed of down the drain without prior approval from your institution's environmental health and safety (EHS) department.
-
3. Waste Container Labeling:
-
Label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound (O6-(Cyclohexylmethyl)guanine)"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
4. Storage of Waste:
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Follow the storage temperature guidelines for the compound if long-term storage of the waste is necessary before collection.
5. Disposal Request and Handover:
-
Once the waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow their specific procedures for scheduling and preparing the waste for collection.
-
Do not attempt to transport chemical waste off-site yourself.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling NU2058
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for the research chemical NU2058. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Product Information and Physical Data
This compound, also known by its chemical name O(6)-Cyclohexylmethylguanine, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 1 (CDK1).[1][2][3] It is primarily used in cancer research to induce cell cycle arrest in the G1 phase.[2] this compound is intended for research use only and is not for human or veterinary use.
| Property | Value | Source |
| Chemical Name | O(6)-Cyclohexylmethylguanine | [3] |
| CAS Number | 161058-83-9 | N/A |
| Molecular Formula | C₁₂H₁₇N₅O | N/A |
| Molecular Weight | 247.3 g/mol | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Soluble in DMSO, not in water | N/A |
| Purity | ≥99% (HPLC) | [3] |
Personal Protective Equipment (PPE)
Due to the bioactive and potentially hazardous nature of this compound, strict adherence to PPE protocols is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are required. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the compound. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A fume hood is recommended for handling the powder form. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Aspect | Procedure |
| Receiving | Inspect packaging for damage upon arrival. |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. |
| Short-Term Storage | Store at 0 - 4°C for short-term use (days to weeks). |
| Long-Term Storage | Store at -20°C for long-term storage (months to years). |
| Stock Solutions | Stock solutions, typically prepared in DMSO, should be stored at -20°C. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed container labeled "Hazardous Chemical Waste." This includes contaminated consumables like pipette tips and microfuge tubes. |
| Liquid Waste | Collect in a sealed, compatible container labeled "Hazardous Chemical Waste." Do not dispose of down the drain. |
| Empty Containers | Triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste. Deface the label before disposing of the container in the appropriate solid waste stream. |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI₅₀).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentration of the DMSO vehicle should be consistent across all wells and typically below 0.5%. Treat cells with the diluted compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the GI₅₀ value.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on cell cycle progression.
Methodology:
-
Cell Treatment: Seed cells in appropriate culture dishes and treat with this compound at the desired concentration (e.g., 10-100 µM) for a specified time (e.g., 24-48 hours).[2]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Signaling Pathway
This compound functions as a CDK inhibitor, primarily targeting CDK2 and CDK1. These kinases are essential for cell cycle progression, particularly at the G1/S and G2/M transitions. By inhibiting these kinases, this compound prevents the phosphorylation of key substrates, such as the Retinoblastoma protein (pRb), leading to cell cycle arrest.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
